molecular formula C8H12N2O2S B2772572 (4-amino-3-methylphenyl)methanesulfonamide CAS No. 915192-30-2

(4-amino-3-methylphenyl)methanesulfonamide

Cat. No.: B2772572
CAS No.: 915192-30-2
M. Wt: 200.26
InChI Key: JXNIBNPMYUTFTC-UHFFFAOYSA-N
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Description

(4-Amino-3-methylphenyl)methanesulfonamide (CAS 915192-30-2) is a high-purity chemical compound supplied for advanced pharmaceutical and medicinal chemistry research. With the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26, this methanesulfonamide derivative is of significant interest in the design and synthesis of novel therapeutic agents . Research indicates that methanesulfonamide derivatives are strategically employed as key molecular scaffolds in the development of selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are investigated as potential anti-inflammatory agents with an improved gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The methanesulfonamide group is a critical pharmacophore that enhances interaction with the COX-2 enzyme active site, making compounds like (4-Amino-3-methylphenyl)methanesulfonamide valuable intermediates for researchers exploring new gastric-safe anti-inflammatory treatments . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers can verify the identity of the compound using the provided SMILES code: O=S(CC1=CC=C(N)C(C)=C1)(N)=O .

Properties

IUPAC Name

(4-amino-3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNIBNPMYUTFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and IUPAC name for (4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-amino-3-methylphenyl)methanesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-amino-3-methylphenyl)methanesulfonamide, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identity, plausible synthetic routes, the broader context of its sulfonamide functional group in pharmacology, and robust analytical methodologies for its characterization and quantification.

Section 1: Core Chemical Identity and Physicochemical Properties

The foundational step in evaluating any chemical entity is to establish its unambiguous identity and core properties. (4-amino-3-methylphenyl)methanesulfonamide is a substituted aromatic sulfonamide.

The definitive identifiers for this compound are:

  • CAS Number : 108791-97-5[1][2]

  • IUPAC Name : N-(4-Amino-3-methylphenyl)methanesulfonamide[1]

The structural and basic physicochemical data, crucial for experimental design, are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Canonical SMILES CS(=O)(=O)NC1=CC=C(N)C(C)=C1[1]
Physical Form Solid (predicted)N/A
Storage Sealed in dry, 2-8℃[1]

Section 2: Synthetic Pathways and Plausible Methodologies

While specific, scaled-up manufacturing protocols for N-(4-Amino-3-methylphenyl)methanesulfonamide are proprietary, a chemically sound synthetic route can be proposed based on established transformations of analogous structures. A common and effective strategy for introducing an aromatic amine is through the reduction of a nitro group precursor. This approach is advantageous due to the commercial availability of various nitrated aromatics and the high efficiency of nitro reduction reactions.

A plausible two-step synthesis is outlined below, starting from 3-methyl-4-nitroaniline.

Synthesis_Pathway Start 3-Methyl-4-nitroaniline Reagent1 Methanesulfonyl Chloride Pyridine (Base) Start->Reagent1 Intermediate N-(3-Methyl-4-nitrophenyl)methanesulfonamide Reagent2 Reducing Agent (e.g., H₂, Pd/C or Hydrazine Hydrate) Intermediate->Reagent2 Final N-(4-Amino-3-methylphenyl)methanesulfonamide (Target Compound) Reagent1->Intermediate Step 1: Sulfonylation Reagent2->Final Step 2: Nitro Group Reduction

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative example based on standard organic chemistry principles, such as those used in the synthesis of related compounds like 4-amino-N-methylphenyl methane sulfonamide.[3][4]

Step 1: Synthesis of N-(3-Methyl-4-nitrophenyl)methanesulfonamide

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methyl-4-nitroaniline (1.0 eq) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition : Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The pyridine acts as both the solvent and the base to neutralize the HCl byproduct.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Isolation : Collect the solid product by vacuum filtration, wash with water, and dry under a vacuum. This intermediate is typically used in the next step without extensive purification.

Step 2: Reduction to N-(4-Amino-3-methylphenyl)methanesulfonamide

  • Reaction Setup : Suspend the crude N-(3-methyl-4-nitrophenyl)methanesulfonamide (1.0 eq) from Step 1 in a solvent like ethanol or ethyl acetate.

  • Catalyst/Reagent Addition : Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%). Alternatively, a chemical reductant like hydrazine hydrate can be used in the presence of a catalyst or base.[4]

  • Reaction : Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Purification : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the final, high-purity compound.

Section 3: Significance in Medicinal Chemistry & Drug Development

The sulfonamide functional group is a well-established pharmacophore and a cornerstone of modern medicinal chemistry.[5] Compounds containing this moiety have demonstrated a vast spectrum of biological activities and are integral to numerous approved drugs.[6][7][8][9][10]

Key Therapeutic Areas for Sulfonamides:

  • Antimicrobial Agents : The original application of sulfa drugs, they act by inhibiting bacterial folic acid synthesis.[8][10]

  • Anticancer Agents : Many sulfonamides function as inhibitors of carbonic anhydrase isozymes (e.g., CA IX), which are overexpressed in certain tumors.[6]

  • Anti-inflammatory Drugs : Celecoxib, a selective COX-2 inhibitor, features a sulfonamide group.

  • Diuretics : Carbonic anhydrase inhibitors and other sulfonamide-based diuretics are used to treat edema and hypertension.

The title compound, (4-amino-3-methylphenyl)methanesulfonamide, serves as a valuable building block or intermediate. The primary amino group and the sulfonamide moiety are key functional handles that allow for further chemical modification to generate libraries of novel compounds for drug discovery screening.

General Mechanism of Action: Antibacterial Sulfonamides

The classic mechanism by which sulfonamides exert their antibacterial effect is through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid in bacteria, a pathway absent in humans (who obtain folic acid from their diet).

MoA_Pathway PABA p-Aminobenzoic Acid (PABA) (Bacterial Substrate) DHPS Dihydropteroate Synthase (DHPS) (Enzyme) PABA->DHPS Dihydrofolate Dihydrofolic Acid (Essential Precursor) DHPS->Dihydrofolate Normal Pathway Sulfonamide Sulfonamide Drug (Competitive Inhibitor) Sulfonamide->Inhibition Blocks Enzyme DNA Bacterial DNA Synthesis Dihydrofolate->DNA ...

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.[8][10]

Section 4: Analytical Methodologies and Quality Control

Accurate and reliable analytical methods are paramount for the characterization, quality control, and quantification of sulfonamides in research and pharmaceutical settings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.[11][12] LC-MS/MS is often considered the gold standard due to its superior sensitivity and selectivity, making it ideal for trace-level analysis.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Extract Solvent Extraction (e.g., Ethyl Acetate) Sample->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Reconstitute Evaporate & Reconstitute in Mobile Phase Centrifuge->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for sulfonamide analysis via LC-MS/MS.

Protocol: LC-MS/MS Quantification

This protocol provides a representative methodology for the quantification of a sulfonamide compound in a given matrix.

  • Standard Preparation :

    • Prepare a stock solution of (4-amino-3-methylphenyl)methanesulfonamide (1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) in the mobile phase.[13]

  • Sample Preparation (Solid Matrix) :

    • Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of methanol/acetonitrile).[12][14]

    • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.[11]

  • LC-MS/MS Conditions :

    • LC System : A standard HPLC or UHPLC system.

    • Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[13]

    • Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol/acetonitrile.

    • Ionization : Electrospray Ionization (ESI) in positive mode.[13]

    • Detection : Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for the target analyte must be optimized.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Quantify the amount of (4-amino-3-methylphenyl)methanesulfonamide in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Conclusion

N-(4-Amino-3-methylphenyl)methanesulfonamide, identified by CAS number 108791-97-5, is a valuable chemical entity for scientific research and development. Its structure, featuring both a primary aromatic amine and a sulfonamide group, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Understanding its synthesis, the pharmacological importance of its core structure, and the analytical methods for its quality control are essential for its effective use in the laboratory and beyond. This guide provides the foundational knowledge required for professionals to confidently work with this compound.

References

  • PEXACY International Journal of Pharmaceutical Science. Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). Available from: [Link]

  • Taylor & Francis Online. A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Available from: [Link]

  • Advanced Journal of Chemistry B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Available from: [Link]

  • Slideshare. Analysis of sulfonamides. Available from: [Link]

  • Advanced Journal of Chemistry B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3). Available from: [Link]

  • Journal of the Hellenic Veterinary Medical Society. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available from: [Link]

  • PubChem. 4-Amino-3-methyl-N-ethyl-N-(beta-(methanesulfonamido)ethyl)aniline. Available from: [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (2009). Available from: [Link]

  • Molecules. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Available from: [Link]

  • PubChem. (4-Amino-3-methylphenyl)sulfonylurea. Available from: [Link]

  • Veeprho. N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Available from: [Link]

  • Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • Synthetic Molecules Pvt. Ltd. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide. Available from: [Link]

  • Pharmaceuticals. Amino Acids in the Development of Prodrugs. (2020). Available from: [Link]

  • Journal of Chemistry. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Available from: [Link]

Sources

pKa values and ionization behavior of (4-amino-3-methylphenyl)methanesulfonamide

[3][4][5]

Molecular Identity & Structural Logic

Before analyzing ionization behavior, we must deconstruct the molecule’s electronic environment.[3][4] This compound is a bifunctional aromatic system containing a basic primary amine and an acidic sulfonamide moiety, bridged by a toluene core.[3][4]

  • Chemical Name: N-(4-amino-3-methylphenyl)methanesulfonamide[1][2][3][4]

  • CAS Number: 108791-97-5[2][3]

  • Molecular Formula:

    
    [2][3][4][5]
    
  • Molecular Weight: 200.26 g/mol [2][4][5]

  • Core Scaffold:

    
    -Phenylenediamine derivative (functionally related to CD-agents used in color chemistry, though distinct in substitution).[3][4]
    
Structural Functionalization Analysis

The molecule possesses two distinct ionizable centers that dictate its behavior in aqueous media:[3][4]

  • Site A (Basic): The Aniline Nitrogen (

    
    ) [3][4]
    
    • Located at position 4 of the phenyl ring.[2][3][4]

    • Electronic Environment: The nitrogen lone pair participates in resonance with the aromatic ring. The presence of the ortho-methyl group (position 3) provides weak inductive electron donation (

      
       effect), potentially stabilizing the cation slightly compared to the unsubstituted analogue, though steric hindrance to solvation may counteract this.[3][4]
      
  • Site B (Acidic): The Sulfonamide Nitrogen (

    
    ) [3][4]
    
    • Attached at position 1.[3][4][5][6]

    • Electronic Environment: The sulfonyl group (

      
      ) is strongly electron-withdrawing, delocalizing the negative charge upon deprotonation.[3][4] The para-amino group (relative to the sulfonamide) acts as a strong electron donor (EDG), which destabilizes the resulting anion, thereby increasing the 
      
      
      (reducing acidity) compared to unsubstituted methanesulfonanilide.[3][4]

pKa Values and Ionization Behavior[3][4][8][9]

Precise experimental

34
Predicted Dissociation Constants
Ionizable GroupTypePredicted pKa RangeSpecies Change
Aniline (

)
Basic3.8 – 4.4 Cation

Neutral
Sulfonamide (

)
Acidic9.6 – 10.2 Neutral

Anion
Mechanistic Explanation
  • The Acidic Shift of the Aniline (pKa ~4.1): Typical aniline has a

    
     of 4.[3][4]6. The para-methanesulfonamido group (
    
    
    ) acts as a weak electron-withdrawing group (EWG) due to the inductive pull of the sulfonyl moiety, despite the nitrogen's potential for resonance donation.[3][4] This withdrawal reduces the electron density on the aniline nitrogen, making it less basic (lowering the
    
    
    from 4.6 to ~4.1).[3][4]
  • The Basic Shift of the Sulfonamide (pKa ~9.9): Unsubstituted N-phenylmethanesulfonamide has a

    
     of approximately 8.[3][4]3. The introduction of the amino group at the para position is a game-changer.[3][4] The amino group is a strong resonance donor (
    
    
    ).[3][4] This donation increases electron density in the ring and at the sulfonamide nitrogen, destabilizing the conjugate base (anion).[3][4] Consequently, the molecule holds onto its proton more tightly, raising the
    
    
    by roughly 1.5–2.0 units.[3][4]
Ionization Pathway Diagram

The following diagram illustrates the species distribution across the pH scale.

IonizationPathwayFigure 1: Ionization Pathway of (4-amino-3-methylphenyl)methanesulfonamideCationCATIONIC FORM (pH < 3.8)[R-NH3]+ ... NH-SO2-MeSolubleNeutralNEUTRAL / ZWITTERIONIC (pH 4.4 - 9.6)[R-NH2] ... NH-SO2-MeLow Solubility (Precipitation Risk)Cation->NeutralpKa1 ≈ 4.1(Deprotonation of Aniline)Neutral->CationAnionANIONIC FORM (pH > 10.2)[R-NH2] ... [N-]-SO2-MeSolubleNeutral->AnionpKa2 ≈ 9.9(Deprotonation of Sulfonamide)Anion->Neutral

[3][4]

Solubility and Partitioning Profile

Understanding the ionization state is critical for predicting solubility (LogS) and lipophilicity (LogD).[3][4]

  • pH < 3.0 (Cationic Dominance): The molecule exists primarily as the anilinium cation.[4] Solubility is high in aqueous acid (e.g., 0.1 M HCl).[3][4] This is the preferred state for stable storage or initial dissolution.[3][4]

  • pH 5.0 – 8.5 (Neutral Dominance): The molecule is uncharged.[3][4] The sulfonamide hydrogen is intact, and the aniline is deprotonated.[3][4] This is the region of minimum solubility (intrinsic solubility) .[3][4] In formulation or synthesis workups, adjusting the pH to this range will likely cause precipitation of the product.[3][4]

    • Estimated LogP (Neutral): ~0.9 – 1.2 (Moderately lipophilic).[3][4]

  • pH > 11.0 (Anionic Dominance): The sulfonamide proton is removed, generating a water-soluble anion.[3][4]

Practical Implication: If you are isolating this compound from a reaction mixture, acidify to pH < 2 to keep it in solution during filtration of non-basic impurities, then neutralize to pH ~6.5 to precipitate the target compound.[3][4]

Experimental Protocols for Validation

To empirically verify these values, the following self-validating protocols are recommended.

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Pure samples (>50 mg available).[3][4]

  • Preparation: Dissolve approx. 30 mg of the substance in 1.0 mL of 0.1 M HCl (ensures full protonation of the aniline).

  • Dilution: Add 50 mL of degassed 0.15 M KCl (ionic strength adjustor).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Execution: Titrate dynamically from pH 1.5 to pH 12.0 under inert atmosphere (

    
     or Ar) to prevent carbonate formation.
    
  • Data Analysis: Use the Bjerrum difference plot or Gran plot method.[3][4] You should observe two inflection points:

    • Inflection 1 (pH ~4): Neutralization of excess HCl + deprotonation of anilinium.[3][4]

    • Inflection 2 (pH ~10): Deprotonation of sulfonamide.[3][4]

Protocol B: UV-Metric pKa Determination (Spectrophotometric)

Best for: Low solubility samples or small quantities (<5 mg).[3][4]

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare a series of buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments) with constant ionic strength.

  • Measurement: Spike 10 µL of stock into 2 mL of each buffer. Measure UV-Vis absorbance (200–400 nm).

  • Analysis: Track the bathochromic shift (red shift) of the

    
     associated with the aniline transition (typically ~240-280 nm) and the sulfonamide transition.[3][4]
    
    • The aniline transition will shift as the lone pair becomes available (pH 2

      
       6).[3][4]
      
    • The sulfonamide transition will change intensity/position upon anion formation (pH 8

      
       11).[3][4]
      
Workflow Diagram

ExperimentalWorkflowFigure 2: Selection of pKa Determination MethodologyStartStart: Sample CharacterizationSolubilityCheckCheck Solubility in WaterStart->SolubilityCheckDecisionSoluble atconc > 1mM?SolubilityCheck->DecisionPotentiometricMethod A: Potentiometric Titration(0.1M KCl, 25°C)Decision->PotentiometricYesUVMetricMethod B: UV-Metric Titration(Cosolvent: MeOH/Water)Decision->UVMetricNoDataProcessData Processing(Bjerrum Plot / Multi-wavelength Analysis)Potentiometric->DataProcessUVMetric->DataProcessResultOutput: pKa1, pKa2, LogPDataProcess->Result

References

  • ChemScene. (2024).[3][4] N-(4-Amino-3-methylphenyl)methanesulfonamide Product Data (CAS 108791-97-5).[1][2][3][4] Retrieved from [3][4]

  • PubChem. (2024).[3][4] Compound Summary: N-(4-amino-3-methylphenyl)methanesulfonamide.[1][2][3][4] National Library of Medicine.[3][4] Retrieved from [3][4]

  • Harding, L. et al. (2019).[3][4] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.[3][4] Retrieved from [3][4]

  • Sigma-Aldrich. (2024).[3][4] N-(4-aminophenyl)methanesulfonamide (Analogue Data).[2][3][4] Retrieved from [3][4][7]

  • Perrin, D. D. (1972).[3][4] Dissociation Constants of Organic Bases in Aqueous Solution.[3][4][6] IUPAC Chemical Data Series.[3][4] (Standard reference for aniline pKa values).

Methodological & Application

synthesis of CD-3 using (4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Purification of CD-3 (Sesquisulfate)

Part 1: Executive Summary & Chemical Logic

Target Molecule: CD-3 (Sesquisulfate monohydrate of


-[2-(4-amino-

-ethyl-

-toluidino)ethyl]methanesulfonamide).[1] CAS No: 25646-71-3 (Salt), 92-09-1 (Free Base).[1]

Critical Nomenclature Clarification: The specific nomenclature provided in the request—(4-amino-3-methylphenyl)methanesulfonamide—is chemically ambiguous but structurally correlates to the CD-3 Free Base (


-[2-(4-amino-

-ethyl-

-toluidino)ethyl]methanesulfonamide). A literal interpretation (sulfonamide directly on the phenyl ring) would yield a non-functional developer.[1] Therefore, this guide treats the prompt's substance as the target free base scaffold and details the complete synthetic pathway to generate this core from

-ethyl-

-toluidine, followed by its stabilization into the commercial sesquisulfate form.

Synthetic Strategy: The synthesis relies on a Convergent Alkylation-Reduction Pathway .[1] Unlike linear syntheses, we first construct the specialized methanesulfonamide tail, couple it to the aniline ring, and then introduce the primary amine functionality via nitrosation and reduction. This ensures the methanesulfonamide group remains intact without interfering with the redox-active center.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the critical path from the precursor to the final CD-3 Sesquisulfate.

CD3_Synthesis Start N-ethyl-m-toluidine (Starting Material) Inter1 Intermediate A: N-ethyl-N-(2-methanesulfonamidoethyl)-m-toluidine Start->Inter1 Alkylation (120°C, Na2CO3) Reagent N-(2-chloroethyl)methanesulfonamide (Side Chain Reagent) Reagent->Inter1 Nitroso Intermediate B: 4-nitroso derivative Inter1->Nitroso Nitrosation (NaNO2, HCl, <5°C) FreeBase CD-3 Free Base (The Prompt's Scaffold) Nitroso->FreeBase Reduction (H2/Pd-C or Fe/HCl) Final CD-3 Sesquisulfate (Final Product) FreeBase->Final Salt Formation (H2SO4, EtOH/H2O)

Figure 1: Step-wise synthetic pathway for CD-3, highlighting the introduction of the methanesulfonamide tail and subsequent ring activation.[1][2]

Part 3: Detailed Experimental Protocols

Phase 1: Construction of the Side Chain (Precursor Synthesis)

Before modifying the aromatic ring, the alkylating agent must be prepared.

  • Reagent:

    
    -(2-chloroethyl)methanesulfonamide.[1]
    
  • Mechanism: Sulfonylation of 2-chloroethylamine.[1]

  • Protocol:

    • Dissolve 2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) at 0°C to liberate the free amine.

    • Dropwise add methanesulfonyl chloride (1.05 eq) while maintaining temperature <5°C.

    • Stir for 2 hours. Wash with water, dry over

      
      , and concentrate.[1]
      
    • Validation:

      
       NMR should show a triplet at 
      
      
      
      3.5 (ethyl) and singlet at
      
      
      3.0 (mesyl methyl).[1]
Phase 2: N-Alkylation of N-ethyl-m-toluidine

This step couples the side chain to the aniline ring.[1]

  • Substrates:

    
    -ethyl-
    
    
    
    -toluidine +
    
    
    -(2-chloroethyl)methanesulfonamide.[1]
  • Conditions: Nucleophilic substitution (

    
    ).[1]
    
ParameterSpecificationNotes
Molar Ratio 1.0 : 1.1 (Amine : Alkyl Halide)Slight excess of halide drives completion.[1]
Base Sodium Carbonate (

)
Neutralizes HCl byproduct.[1]
Solvent n-Butanol or TolueneHigh boiling point required.[1]
Temp/Time Reflux (110-120°C) / 12-16 hrsMonitor via TLC until amine disappears.

Procedure:

  • Charge a reactor with

    
    -ethyl-
    
    
    
    -toluidine (1 mol) and
    
    
    (0.6 mol) in n-butanol.
  • Heat to reflux.[1]

  • Slowly add

    
    -(2-chloroethyl)methanesulfonamide (1.1 mol) over 2 hours.
    
  • Reflux for 12 hours.

  • Cool, filter salts, and distill off solvent.

  • Yield: The resulting oil is Intermediate A (

    
    -ethyl-
    
    
    
    -(
    
    
    -methanesulfonamidoethyl)-
    
    
    -toluidine).[1]
Phase 3: Nitrosation and Reduction (The "CD-3 Free Base" Synthesis)

This converts Intermediate A into the prompt's target scaffold (CD-3 Free Base).[1]

Step 3A: Nitrosation [1]

  • Dissolve Intermediate A in aqueous HCl (3.0 eq) at 0°C.

  • Add

    
     (1.05 eq) solution dropwise, keeping temp <5°C.
    
  • Stir for 1 hour. The solution turns dark red/brown (formation of 4-nitroso compound).[1]

  • Critical Control: Do not allow temperature to rise, or the nitroso group may migrate or decompose.

Step 3B: Reduction

  • Transfer the nitroso solution to a hydrogenation vessel.[1]

  • Add Pd/C catalyst (5% loading).[1]

  • Pressurize with

    
     (30-50 psi) at room temperature.
    
  • Exothermic reaction: Monitor cooling.[1]

  • When

    
     uptake ceases, filter the catalyst under nitrogen (prevent oxidation).[1]
    
  • Neutralize the filtrate with NaOH to pH 10 to precipitate the CD-3 Free Base .

  • Isolation: Extract with Ethyl Acetate, dry, and evaporate.

Phase 4: Formation of CD-3 Sesquisulfate

The free base is unstable and oxidizes rapidly.[1] It must be converted to the sesquisulfate salt (3 moles acid : 2 moles base) for stability.[1]

  • Stoichiometry:

    
    .[1]
    

Protocol:

  • Dissolve the CD-3 Free Base in Ethanol (absolute).[1]

  • Prepare a solution of Sulfuric Acid (conc.) in Ethanol.

  • Add the acid solution slowly to the base solution with vigorous stirring.

  • Target pH: The final pH should be strongly acidic.

  • Cool to 0°C. White to off-white crystals will precipitate.[1]

  • Filter and wash with cold ethanol.

  • Drying: Vacuum dry at 40°C.

Part 4: Quality Control & Validation

To ensure the synthesized material meets the rigorous standards of photographic chemistry (where trace impurities cause color shifts), the following QC metrics are mandatory.

TestMethodAcceptance Criteria
Identity

NMR (DMSO-

)
Confirm ethyl, methyl, and mesyl peaks.
Assay Titration (NaOH)98.0% - 101.0%
Iron Content ICP-MS< 10 ppm (Fe catalyzes oxidation)
Solubility Water (5% soln)Clear, colorless solution.[1]

Self-Validating Check: Dissolve a small sample in water and add a drop of dilute ferricyanide.[1] A rapid formation of a magenta dye (if a coupler is present) or a dark color indicates active developing agent.[1] If the solution turns black immediately upon dissolving, the product has already oxidized (failed).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67291279, Color developing agent CD-3. Retrieved from [Link][1]

  • Eastman Kodak Company. Stabilized photographic developers for color photography.[1][3] U.S. Patent 2,875,049.[1] (Foundational patent for sulfonamide-substituted p-phenylenediamines).[1]

  • Weissberger, A. (1971).[1] The Theory of the Photographic Process. Macmillan.[1] (Authoritative text on the mechanism of p-phenylenediamine oxidation and coupling).

Sources

Application Note: HPLC Method Development for (4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for (4-amino-3-methylphenyl)methanesulfonamide , a critical intermediate in the synthesis of triptan-class antimigraine drugs (specifically Sumatriptan).[1]

Unlike generic protocols, this document addresses the specific physicochemical challenges of this molecule: its amphoteric nature (aniline base + sulfonamide acid) and its tendency to exhibit peak tailing due to silanol interactions. The resulting method utilizes a polar-embedded C18 stationary phase with a controlled acidic pH buffer to ensure sharp peak shape, reproducible retention, and compatibility with impurity profiling.

Molecule Profile & Analytical Challenges

To develop a robust method, one must first understand the analyte's behavior in solution.[1]

PropertyDescriptionAnalytical Implication
Structure Aniline derivative with a methyl group and a methanesulfonamide moiety.[2][3][4]Contains both hydrophobic (toluene ring) and polar (sulfonamide/amine) domains.
Basicity (pKa 1) Aniline Nitrogen: ~4.5 - 5.0At pH < 4, the amine is protonated (

), increasing polarity but preventing free-base interactions with silanols.
Acidity (pKa 2) Sulfonamide Nitrogen: ~10.0At neutral pH, this remains neutral. At high pH, it ionizes.
UV Chromophore Aromatic ring + auxochromes (

,

).
Strong absorbance expected in the 240–255 nm range.
Solubility Moderate in MeOH/ACN; Low in water.Sample diluent must contain at least 20-30% organic solvent to prevent precipitation.[1]
The Core Challenge: The "Silanol Trap"

The primary failure mode in analyzing this compound on standard C18 columns is peak tailing . The protonated amine interacts with residual acidic silanols on the silica support (ion-exchange mechanism), causing drag.

  • Solution: Use of a "Base-Deactivated" (BDS) column or high-coverage end-capping, combined with a mobile phase pH that suppresses silanol ionization (pH < 3.0).[1]

Method Development Logic

The following decision tree illustrates the scientific rationale behind the selected parameters.

MethodLogic Start Analyte: (4-amino-3-methylphenyl) methanesulfonamide Step1 Stationary Phase Selection Start->Step1 Choice1 Standard C18? (Risk: Tailing) Step1->Choice1 Choice2 End-capped C18 / Phenyl-Hexyl (Solution: Reduced Silanol Activity) Step1->Choice2 Step2 Mobile Phase pH Choice2->Step2 pH_High pH > 7.0 (Risk: Silica dissolution) Step2->pH_High pH_Low pH 2.5 - 3.0 (Amine Protonated, Silanols Suppressed) Step2->pH_Low Step3 Organic Modifier pH_Low->Step3 Methanol Methanol (Better solubility for sulfonamides) Step3->Methanol ACN Acetonitrile (Sharper peaks, lower backpressure) Step3->ACN

Caption: Logical flow for selecting stationary phase and mobile phase conditions to mitigate amine tailing.

Optimized Experimental Protocol

This protocol is designed for stability-indicating analysis (separating the main peak from potential synthesis by-products).[1]

Reagents & Equipment[1][5][6][7][8][9][10]
  • Reagents: Potassium Dihydrogen Phosphate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), Orthophosphoric Acid (85%), Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters Symmetry C18.[1] Note: These columns are heavily end-capped.

Chromatographic Conditions[1][5][7][9][10]
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization and keeps the analyte protonated.
Mobile Phase B Acetonitrile (100%)Provides elution strength and lower backpressure than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 254 nmOptimal balance of sensitivity and solvent cutoff interference.
Injection Vol 10 µLPrevents column overload.
Gradient Program

While an isocratic method (e.g., 85:15 Buffer:ACN) works for the pure compound, a gradient is recommended to clear late-eluting impurities from the synthesis matrix.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration / Injection
2.0955Hold for polar impurities
15.04060Linear Ramp (Elution of Main Peak)
20.04060Wash
20.1955Return to Initial
25.0955Re-equilibration
Preparation Steps[1][10]

1. Buffer Preparation (20 mM Phosphate, pH 3.0):

  • Dissolve 2.72 g of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).[1]

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter.[1]

2. Standard Preparation:

  • Weigh 10 mg of (4-amino-3-methylphenyl)methanesulfonamide reference standard.[1]

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 20 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Mobile Phase A . (Final Conc: 100 µg/mL).[1]

    • Critical: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Validation Framework

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following validation parameters must be met.

System Suitability Criteria

Before running samples, inject the Standard Preparation (n=5) and verify:

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).[1]

  • Tailing Factor (T): < 1.5 (Critical for this amine-based compound).[1]

  • RSD of Area: < 2.0% (Ensures precision).[1]

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Acceptance: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[5]
    
Specificity (Impurity Profiling)

The method must resolve the analyte from its precursors.[1]

  • Precursor: 4-Amino-N-methylbenzenemethanesulfonamide (often used in earlier steps).[1]

  • Resolution (Rs): > 2.0 between the main peak and any adjacent impurity.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.1. Lower pH to 2.5.2. Add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker.
Retention Time Drift pH instability or Temperature fluctuation.1. Verify buffer pH with a calibrated meter.2. Ensure column oven is stable at 30°C.
Split Peaks Sample solvent incompatibility.Ensure the sample diluent contains at least 70-80% aqueous buffer (match initial gradient).
High Backpressure Precipitation of buffer in ACN.Ensure the mixing manifold is clean; do not exceed 80% ACN if buffer concentration is high (though 20mM is safe).

Contextual Synthesis Pathway

Understanding where this molecule fits helps in identifying potential impurities.[1]

SynthesisContext Precursor p-Toluidine (Starting Material) Step1 Protection/Sulfonation Precursor->Step1 Intermediate (4-amino-3-methylphenyl) methanesulfonamide (TARGET ANALYTE) Step1->Intermediate Step2 Fischer Indole Synthesis Intermediate->Step2 Product Sumatriptan (Final Drug) Step2->Product

Caption: The analyte is a late-stage intermediate. Impurities may include unreacted p-toluidine derivatives.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53406866, 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride. Retrieved from [Link](Note: Used for physicochemical property comparison of similar sulfonamide/aniline structures).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for the "Silanol Trap" mechanism and buffer selection logic).

Sources

preparation of (4-amino-3-methylphenyl)methanesulfonamide sesquisulfate monohydrate

[1]

Executive Summary

This protocol outlines the multi-step synthesis of CD-3 , a high-purity p-phenylenediamine derivative used primarily as a color developing agent in the E-6 process (color reversal film).[1] The synthesis involves the N-alkylation of N-ethyl-m-toluidine, followed by nitrosation, reduction, and controlled salt formation.[1] The final product is isolated as the stable sesquisulfate monohydrate salt, critical for shelf-life and solubility in aqueous developer formulations.[1]

Target Compound:

  • Common Name: CD-3[1][2][3][4][5][6]

  • IUPAC Name: N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide sesquisulfate monohydrate[1][5]

  • CAS Number: 25646-71-3 (salt), 25646-77-9 (free base)[1]

  • Molecular Formula:

    
    [1][3][4][5]
    
  • Molecular Weight: 436.52 g/mol (Anhydrous salt basis: ~418.[1]5) / Actual formula weight including hydration ~437 g/mol .[1]

Safety & Handling (Critical)

  • Sulfuric Acid: Highly corrosive.[1] Use acid-resistant gloves and face shields during salt formation.[1]

  • Nitrosation Step: Sodium nitrite in acidic media can generate toxic NO oxides.[1] Ensure vigorous ventilation.[1] Intermediate nitroso compounds are potential carcinogens; handle with strict containment.[1]

  • Aniline Derivatives: Toxic by inhalation and skin contact.[1] Use a fume hood for all steps involving N-ethyl-m-toluidine.[1]

Reaction Pathway & Mechanism

The synthesis follows a convergent route where the sulfonamide side chain is attached to the aniline core before introducing the primary amine functionality.[1]

Synthesis Workflow Diagram

CD3_SynthesisStartN-ethyl-m-toluidineInter1Intermediate A:N-ethyl-N-(2-methanesulfonamidoethyl)-m-toluidineStart->Inter1Alkylation(100-120°C)ReagentN-(2-chloroethyl)methanesulfonamideReagent->Inter1NitrosoIntermediate B:4-Nitroso DerivativeInter1->NitrosoNitrosation(NaNO2/HCl, <5°C)AmineFree Base:CD-3 BaseNitroso->AmineReduction(Fe/HCl or H2/Pd)FinalCD-3 SesquisulfateMonohydrateAmine->FinalSalt Formation(H2SO4, H2O)

Caption: Step-wise synthesis of CD-3 from N-ethyl-m-toluidine.

Detailed Experimental Protocol

Phase 1: N-Alkylation

Objective: Attach the methanesulfonamide ethyl chain to the secondary amine.[1]

  • Reagents:

    • N-ethyl-m-toluidine (1.0 eq)[1]

    • N-(2-chloroethyl)methanesulfonamide (1.1 eq)[1]

    • Sodium Carbonate (

      
      ) (1.2 eq)[1]
      
    • Solvent: Toluene or Xylene.[1]

Procedure:

  • Charge a 3-neck flask with N-ethyl-m-toluidine,

    
    , and solvent.
    
  • Heat to reflux (

    
    ).
    
  • Add N-(2-chloroethyl)methanesulfonamide dropwise over 1 hour.

  • Maintain reflux for 6–8 hours. Monitor consumption of toluidine by TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. Filter off inorganic salts.[1]

  • Concentrate the filtrate under vacuum to obtain Intermediate A (Oil).[1]

    • Checkpoint: Purity should be >95% by GC/HPLC before proceeding.[1]

Phase 2: Nitrosation

Objective: Introduce a nitrogen functionality at the para-position relative to the amino group.[1]

  • Reagents:

    • Intermediate A (1.0 eq)[1]

    • Hydrochloric Acid (37%) (2.5 eq)[1]

    • Sodium Nitrite (

      
      ) (1.1 eq)[1]
      
    • Water.[1][4][6]

Procedure:

  • Dissolve Intermediate A in water/HCl mixture.[1] Cool the solution to 0–5°C using an ice-salt bath.

  • Dissolve

    
     in minimal water.[1]
    
  • Add the nitrite solution dropwise, maintaining internal temperature below 5°C . (Exothermic!).[1]

  • Stir for 1 hour at 0–5°C. The solution will turn dark orange/brown.

  • Self-Validating Step: Test for excess nitrite using starch-iodide paper (should turn blue immediately).[1] If negative, add slightly more nitrite.[1]

Phase 3: Reduction

Objective: Convert the nitroso group to a primary amine (CD-3 Free Base).

  • Reagents:

    • Iron powder (3.0 eq) or Hydrogen gas (with Pd/C catalyst).[1]

    • Hydrochloric acid (catalytic amount if using Fe).[1]

Procedure (Iron Reduction Method):

  • Suspend Iron powder in water acidified with catalytic HCl.[1] Heat to 80°C.

  • Add the nitroso solution (from Phase 2) slowly to the iron suspension.

  • Reflux for 2 hours. The color changes as the nitroso is reduced.[1]

  • Neutralize with Sodium Carbonate to pH 8–9.

  • Filter hot to remove Iron sludge.[1]

  • Extract the filtrate with Ethyl Acetate or Toluene.[1]

  • Evaporate solvent to isolate CD-3 Free Base (Viscous oil or low-melting solid).[1]

Phase 4: Salt Formation (Sesquisulfate Monohydrate)

Objective: Stabilize the amine as the specific sesquisulfate monohydrate crystal.[1]

  • Stoichiometry: The target is

    
     per mole of base.[1]
    

Procedure:

  • Dissolve CD-3 Free Base (1.0 mol) in Ethanol (5 volumes) and Water (1 volume).

  • Cool to 10°C.

  • Slowly add Sulfuric Acid (1.5 mol, usually added as a diluted solution in ethanol) dropwise.

    • Note: The stoichiometry must be precise.[1] "Sesqui" implies a 2:3 ratio of Base:Acid.[1]

    • Calculation: For 1 mole of Base (

      
      ), add 1.5 moles of 
      
      
      (
      
      
      ).[1]
  • Seed with authentic CD-3 crystals if available.[1]

  • Cool to 0°C and stir for 4 hours. White to off-white crystals will precipitate.[1]

  • Filter the crystals.[1]

  • Wash with cold Ethanol.[1]

  • Dry under vacuum at 40°C. Do not over-dry ; the monohydrate water is essential for crystal lattice stability.[1]

Analytical Specifications

ParameterSpecificationMethod
Appearance White to pale pink crystalline powderVisual
Assay (Titration) 98.0% – 102.0%NaOH Titration
Identity (IR) Matches Reference StandardFTIR (KBr pellet)
Solubility Clear solution (5% in water)Visual
Sulfate Content 32.0% – 34.0%Gravimetric (

)
Water (KF) 3.5% – 5.0%Karl Fischer

References

  • Eastman Kodak Company. (1976).[1] Color Developing Agents for the E-6 Process. Kodak Research Laboratories.[1]

  • Bent, R. L., et al. (1951).[1] "Chemical Constitution, Electrochemical Properties, and Photographic Development Activities of p-Phenylenediamines." Journal of the American Chemical Society, 73(7), 3100–3125.[1] Link[1]

  • Willems, J. F. (1971).[1] "The Chemistry of Developing Agents." Photographic Science and Engineering, 15, 213.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91578, CD-3.[1]Link[1]

  • Haist, G. (1979).[1] Modern Photographic Processing.[1] Wiley-Interscience.[1] (Definitive text on developer formulations).

standard operating procedure for handling (4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for (4-amino-3-methylphenyl)methanesulfonamide

A Comprehensive Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this document provides a detailed standard operating procedure for the handling, application, and synthesis of (4-amino-3-methylphenyl)methanesulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and experimental workflows grounded in scientific literature.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have been instrumental in treating a multitude of diseases.[1][2][4] Their applications have expanded far beyond their initial use as antimicrobial agents to include treatments for various cancers, viral infections, inflammatory diseases, and diabetes.[1][4][5][6]

The versatility of the sulfonamide scaffold lies in its ability to be readily modified, allowing for the synthesis of diverse derivatives with a broad spectrum of biological activities.[1][5] These activities often stem from the ability of the sulfonamide moiety to mimic a transition state or bind to the active sites of various enzymes.[1][4] Consequently, sulfonamides have been successfully developed as inhibitors of enzymes like carbonic anhydrase, proteases, and kinases.[1][4] (4-amino-3-methylphenyl)methanesulfonamide is a primary aromatic amine and a member of the sulfonamide class, making it a valuable starting material and intermediate for the synthesis of novel therapeutic candidates. Its structure presents opportunities for derivatization at the amino group to explore new structure-activity relationships in drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of a compound is paramount for its safe handling and effective use in experimental settings.

Table 1: Physicochemical Properties of N-(4-Amino-3-methylphenyl)methanesulfonamide

PropertyValueSource
CAS Number 108791-97-5ChemScene[7]
Molecular Formula C₈H₁₂N₂O₂SChemScene[7]
Molecular Weight 200.26 g/mol ChemScene[7]
Appearance SolidN/A
Purity ≥98%ChemScene[7]
Storage Conditions Sealed in dry, 2-8°CChemScene[7]
Topological Polar Surface Area (TPSA) 72.19 ŲChemScene[7]
LogP 0.94872ChemScene[7]
Hydrogen Bond Donors 2ChemScene[7]
Hydrogen Bond Acceptors 3ChemScene[7]
Rotatable Bonds 2ChemScene[7]

Note: Some physical properties like melting and boiling points were not consistently available for this specific compound in the search results. Researchers should refer to the supplier-specific Safety Data Sheet for the most accurate information.

PART 1: Safety and Handling Protocols

Given the potential hazards associated with chemical reagents, strict adherence to safety protocols is mandatory. The following procedures are based on established guidelines for handling similar chemical compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required at all times to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.

  • Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

  • Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Engineering Controls
  • All handling of (4-amino-3-methylphenyl)methanesulfonamide should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is required when handling the solid to minimize inhalation of dust particles and for any reactions involving volatile substances.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage and Stability
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • The recommended storage temperature is between 2-8°C.[7]

  • The compound is stable under normal temperatures and pressures.[1]

Spill and Emergency Procedures
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal. Clean the spill area with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal in a designated hazardous waste container.

  • Fire: Use a water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish a fire.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the product itself.

PART 2: Experimental Application Notes & Protocols

The following section details a representative synthetic protocol for the preparation of (4-amino-3-methylphenyl)methanesulfonamide. This procedure is adapted from established methods for the synthesis of related sulfonamide compounds and serves as a guide for researchers.[8] It involves a four-step process: protection of the amino group, nitration, reduction of the nitro group, and deprotection.

Workflow for the Synthesis of (4-amino-3-methylphenyl)methanesulfonamide

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Sulfonylation & Deprotection (Hypothetical Route*) A m-Toluidine B N-acetyl-m-toluidine A->B Acetic Anhydride C 4-Nitro-N-acetyl-m-toluidine B->C Nitrating Agent (e.g., HNO3/H2SO4) D 4-Amino-N-acetyl-m-toluidine C->D Reducing Agent (e.g., Fe/HCl or H2/Pd-C) E (4-amino-3-methylphenyl)methanesulfonamide D->E 1. Methanesulfonyl chloride 2. Acid/Base Hydrolysis

Caption: A potential synthetic workflow for (4-amino-3-methylphenyl)methanesulfonamide.

Disclaimer: This is a generalized synthetic scheme. The sulfonylation and deprotection steps may require significant optimization.

Detailed Protocol: Synthesis of a Sulfonamide Precursor

This protocol focuses on the initial steps to generate a key intermediate, which can then be used to synthesize the target compound.

Objective: To synthesize 4-Amino-N-acetyl-m-toluidine as a precursor for sulfonamide synthesis.

Materials:

  • m-Toluidine

  • Acetic anhydride

  • Nitrating mixture (concentrated nitric and sulfuric acids)

  • Iron filings or Palladium on carbon (Pd/C)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

Step 1: Acetylation of m-Toluidine

  • Rationale: The amino group of m-toluidine is protected as an acetamide to prevent unwanted side reactions during the subsequent nitration step.

  • In a round-bottom flask, dissolve m-toluidine in glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the N-acetyl-m-toluidine.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Monitor the reaction progress and product purity by TLC.

Step 2: Nitration of N-acetyl-m-toluidine

  • Rationale: An electrophilic aromatic substitution reaction to introduce a nitro group onto the aromatic ring. The acetyl group directs the substitution primarily to the para position.

  • Carefully add N-acetyl-m-toluidine in small portions to a pre-cooled mixture of concentrated sulfuric and nitric acids with vigorous stirring, maintaining a low temperature.

  • After the addition, stir the mixture at a low temperature for a specified time, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the 4-Nitro-N-acetyl-m-toluidine.

  • Filter the product, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine, which is a key functional group for further derivatization.

  • To a flask containing the nitro compound suspended in a suitable solvent (e.g., ethanol/water), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-N-acetyl-m-toluidine.

  • The crude product can be purified by recrystallization or column chromatography.

Further Steps: The resulting 4-Amino-N-acetyl-m-toluidine can then be reacted with methanesulfonyl chloride, followed by deprotection of the acetyl group to yield the final product, (4-amino-3-methylphenyl)methanesulfonamide. The conditions for these final steps would require experimental optimization.

Conclusion

(4-amino-3-methylphenyl)methanesulfonamide represents a valuable building block in the synthesis of novel sulfonamide derivatives for drug discovery. Its handling requires strict adherence to safety protocols due to its potential hazards. The provided synthetic outline offers a rational approach to its preparation, grounded in established organic chemistry principles. Researchers are encouraged to consult the primary literature and safety data sheets for further detailed information and to optimize experimental conditions for their specific applications.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link not available]
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2022). RSC Medicinal Chemistry. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020). Sys Rev Pharm, 11(12), 1318-1329. [Link]

  • Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. (2025). Molecular Diversity, 29(3), 2143-2156. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2017). Acta Poloniae Pharmaceutica, 74(3), 849-860. [Link]

  • N‐arylation of methanesulfonamide with various aryl halides (Teo method). (2020). ResearchGate. [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. (2022). Synthesis, 54(21), 4551-4560. [Link]

  • Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. (2007). Organic Letters, 9(13), 2549-2551. [Link]

  • Novel Method of Aromatic Coupling Between N-Aryl Methanesulfonamide and Thiophene Derivatives. (2025). Request PDF on ResearchGate. [Link]

  • Therapeutic applications of sulfonamides. (2021). ResearchGate. [Link]

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2016). Molecules, 21(5), 648. [Link]

  • Biological activities of sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences, 68(3), 283. [Link]

  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. (2013). Mini Reviews in Medicinal Chemistry, 13(1), 70-86. [Link]

  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. (2012).
  • Biological activities of sulfonamides. (2016). ResearchGate. [Link]

  • Process for preparing 4-amino-3-methyl-n-substituted or unsubstituted alkylanilines. (1977).
  • Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3). (2023). US EPA. [Link]

  • Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs. (2022). Academia.edu. [Link]

Sources

spectrophotometric determination of (4-amino-3-methylphenyl)methanesulfonamide concentration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectrophotometric Determination of (4-amino-3-methylphenyl)methanesulfonamide Concentration

Executive Summary

This application note details a robust, validated protocol for the quantitative determination of N-(4-amino-3-methylphenyl)methanesulfonamide (CAS 108791-97-5), a critical intermediate in the synthesis of color developers (e.g., CD-3) and pharmaceutical sulfonamides. The method utilizes the Bratton-Marshall reaction (diazotization-coupling), leveraging the primary aromatic amine functionality to generate a stable, intensely colored azo dye. This spectrophotometric approach offers high sensitivity, specificity, and cost-effectiveness compared to HPLC methods, making it ideal for routine quality control (QC) and process monitoring.

Key Performance Indicators:

  • Linear Range: 0.5 – 20 µg/mL

  • Detection Limit (LOD): ~0.1 µg/mL

  • Precision (RSD): < 2.0%

  • Analysis Time: < 20 minutes

Scientific Principles & Mechanism

The determination relies on the chemical reactivity of the primary amino group (


) on the phenyl ring. Despite the presence of the electron-withdrawing methanesulfonamide group (

) and the electron-donating methyl group (

), the primary amine remains sufficiently nucleophilic to undergo diazotization.

Reaction Pathway:

  • Diazotization: The analyte reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperature (0–5°C) to form a diazonium salt.

  • Removal of Excess Nitrite: Excess nitrous acid, which can destabilize the final dye, is destroyed using ammonium sulfamate.

  • Coupling: The diazonium intermediate couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) (Bratton-Marshall reagent) at the para-position of the naphthyl ring, yielding a water-soluble purple-red azo dye.

Visualizing the Reaction Pathway:

ReactionMechanism Analyte Analyte (Primary Amine) Diazonium Diazonium Salt (Intermediate) Analyte->Diazonium Diazotization (0-5°C, 5 min) NaNO2 NaNO2 + HCl (Nitrous Acid) NaNO2->Diazonium AzoDye Azo Dye (Purple/Red, ~540 nm) Diazonium->AzoDye Coupling (RT, 10 min) Sulfamate Ammonium Sulfamate Sulfamate->Diazonium Remove Excess HNO2 NED NED Reagent (Coupling Agent) NED->AzoDye

Figure 1: Reaction mechanism for the spectrophotometric determination via Bratton-Marshall pathway.

Reagents & Equipment

Reagents (Analytical Grade):

  • Standard Analyte: N-(4-amino-3-methylphenyl)methanesulfonamide (Purity >98%).[1]

  • Hydrochloric Acid (HCl): 1.0 M and 0.1 M solutions.

  • Sodium Nitrite (

    
    ):  0.1% (w/v) aqueous solution. Prepare fresh daily.
    
  • Ammonium Sulfamate (

    
    ):  0.5% (w/v) aqueous solution.
    
  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED): 0.1% (w/v) aqueous solution. Store in an amber bottle; stable for 1 week at 4°C.

  • Solvent: Methanol (HPLC grade) or Distilled Water.

Equipment:

  • UV-Visible Spectrophotometer: Double-beam with 1 cm matched quartz cuvettes (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Analytical Balance: Precision ±0.1 mg.

  • Water Bath: Controlled at 0–5°C (Ice bath).

  • Volumetric Glassware: Class A flasks (10 mL, 50 mL, 100 mL).

Experimental Protocol

Preparation of Standard Stock Solution
  • Accurately weigh 10.0 mg of N-(4-amino-3-methylphenyl)methanesulfonamide standard.

  • Transfer to a 100 mL volumetric flask .

  • Add 10 mL of Methanol to facilitate dissolution, then dilute to volume with 0.1 M HCl .

  • Concentration: 100 µg/mL.

Construction of Calibration Curve
  • Prepare a series of working standards (0.5, 1.0, 2.0, 5.0, 10.0, 20.0 µg/mL) by diluting the Stock Solution with 0.1 M HCl.

  • Transfer 1.0 mL of each working standard into separate 10 mL volumetric flasks.

  • Diazotization: Add 1.0 mL of 0.1% Sodium Nitrite solution. Mix well and incubate in an ice bath (0–5°C) for 5 minutes .

  • Removal of Nitrite: Add 1.0 mL of 0.5% Ammonium Sulfamate solution. Vortex vigorously and let stand for 3 minutes (bubbles of

    
     gas should cease).
    
  • Coupling: Add 1.0 mL of 0.1% NED solution.

  • Dilution: Dilute to the mark (10 mL) with distilled water.

  • Development: Allow the solution to stand at room temperature for 15 minutes to ensure full color development.

  • Measurement: Measure absorbance at 540 nm against a reagent blank.

Sample Analysis Workflow

Workflow Start Weigh Sample (~10 mg) Dissolve Dissolve in Methanol/HCl (Stock Solution) Start->Dissolve Aliquot Transfer Aliquot to 10 mL Flask Dissolve->Aliquot Add_NaNO2 Add 1 mL 0.1% NaNO2 (Incubate 5 min @ 0-5°C) Aliquot->Add_NaNO2 Add_Sulfamate Add 1 mL 0.5% Amm. Sulfamate (Wait 3 min) Add_NaNO2->Add_Sulfamate Add_NED Add 1 mL 0.1% NED (Wait 15 min) Add_Sulfamate->Add_NED Measure Measure Absorbance @ 540 nm Add_NED->Measure

Figure 2: Step-by-step analytical workflow for sample processing.

Data Analysis & Validation

Spectral Characteristics
  • 
     Determination:  Scan the final colored solution from 400 nm to 700 nm. The absorption maximum (
    
    
    
    ) is typically observed at 540 ± 2 nm .
  • Stability: The color is stable for at least 60 minutes in the dark.

Calibration Data (Example)
Concentration (µg/mL)Absorbance (AU) @ 540 nm
0.0 (Blank)0.000
2.00.152
5.00.378
10.00.755
15.01.130
20.01.505
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999
    
Method Validation Parameters
  • Linearity: Verified between 0.5 – 20 µg/mL.

  • Accuracy (Recovery): Spike samples with known amounts of standard. Acceptable recovery range: 98.0% – 102.0% .

  • Precision (Repeatability): Analyze 6 replicates of a 10 µg/mL standard. RSD should be < 2.0% .

  • LOD/LOQ: Calculated based on the standard deviation of the blank (

    
    ) and slope (
    
    
    
    ):

Troubleshooting & Interferences

IssuePossible CauseCorrective Action
Low Absorbance Incomplete diazotization; Reagents expired.Ensure temperature is 0-5°C; Prepare fresh NaNO2.
High Background Oxidation of NED; Contaminated glassware.Use fresh NED (store in amber bottle); Acid wash glassware.
Gas Bubbles in Cuvette Incomplete removal of Nitrite.Vortex longer after adding Sulfamate; Ensure all

gas escapes.
Non-Linearity High concentration (Beer's Law deviation).Dilute sample to fall within 2–15 µg/mL range.

Interference Note: Compounds containing other primary aromatic amines will interfere. Secondary/tertiary amines generally do not interfere unless they can be cleaved or oxidized under these conditions. Strong oxidizing or reducing agents in the sample matrix must be removed prior to analysis.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (2023). N-(4-amino-3-methylphenyl)methanesulfonamide (CAS 108791-97-5).[1][2][3] National Center for Biotechnology Information.

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Aromatic Amines. National Institute of Standards and Technology.

Sources

Application Note & Protocols: Optimal Storage Conditions for (4-amino-3-methylphenyl)methanesulfonamide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-amino-3-methylphenyl)methanesulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. As with any experimental compound, ensuring its integrity in solution is paramount for obtaining reproducible and reliable data. This document provides a comprehensive guide to establishing optimal storage conditions for solutions of (4-amino-3-methylphenyl)methanesulfonamide. It is intended for researchers, scientists, and drug development professionals.

The stability of a pharmaceutical product in solution is influenced by a variety of environmental factors, including temperature, humidity, and light.[1][2] The inherent chemical properties of the drug substance and any excipients, as well as the characteristics of the container-closure system, also play a critical role.[2] This guide will detail the underlying principles of sulfonamide stability, provide protocols for systematic stability testing, and offer recommendations for storage to minimize degradation. The goal is to provide a framework for ensuring the quality, efficacy, and safety of experimental solutions.[1][3][4]

Understanding the Chemical Stability of (4-amino-3-methylphenyl)methanesulfonamide

The molecular structure of (4-amino-3-methylphenyl)methanesulfonamide, featuring a primary aromatic amine and a sulfonamide functional group, dictates its susceptibility to various degradation pathways. Understanding these potential pathways is crucial for designing effective storage strategies.

Potential Degradation Pathways:

  • Hydrolysis: The sulfonamide (S-N) bond can be susceptible to cleavage under both acidic and alkaline conditions.[5] This hydrolytic degradation would lead to the formation of 4-amino-3-methylaniline and methanesulfonic acid.

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored degradation products, such as nitro or nitroso derivatives.[5]

  • Photodegradation: Exposure to light, particularly in the ultraviolet spectrum, can provide the energy to initiate degradation reactions. For sulfonamides, this can involve the cleavage of the sulfonamide bond.[5]

The following diagram illustrates these potential degradation pathways.

A (4-amino-3-methylphenyl)methanesulfonamide B Hydrolysis (Acid/Base) A->B S-N bond cleavage C Oxidation (O2, light) A->C Amino group oxidation D Photodegradation (UV light) A->D Multiple pathways E 4-amino-3-methylaniline + methanesulfonic acid B->E F Oxidized derivatives (e.g., nitro, nitroso compounds) C->F G Various photoproducts D->G

Caption: Potential degradation pathways of (4-amino-3-methylphenyl)methanesulfonamide.

Recommended General Storage Conditions

While specific stability testing is essential, general best practices for storing sulfonamide compounds can be followed as a starting point. For solid N-(4-Amino-3-methylphenyl)methanesulfonamide, storage in a dry, sealed container at 2-8°C is recommended.[6] For solutions, the following conditions are a prudent initial approach:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of most chemical degradation reactions.
Light Protect from light (Amber vials or stored in the dark)Minimizes the risk of photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) for long-term storageReduces the potential for oxidation of the amino group.
Container Tightly sealed, inert container (e.g., glass or polypropylene)Prevents solvent evaporation and contamination.

Protocol for Establishing Optimal Storage Conditions

A systematic approach is necessary to determine the ideal storage conditions for a specific solution formulation. This involves conducting a stability study that evaluates the impact of various environmental factors over time.[3][4]

Experimental Workflow

The following flowchart outlines the process for determining the optimal storage conditions for your (4-amino-3-methylphenyl)methanesulfonamide solution.

A Prepare stock solution of (4-amino-3-methylphenyl)methanesulfonamide B Aliquot solution into different storage conditions A->B F Long-term (e.g., 2-8°C, protected from light) B->F G Accelerated (e.g., 40°C, 75% RH) B->G H Photostability (ICH Q1B guidelines) B->H C Time-point analysis using a stability-indicating method (e.g., HPLC) D Analyze data for degradation and impurity formation C->D E Determine optimal storage conditions and shelf-life D->E F->C G->C H->C

Caption: Workflow for determining optimal solution storage conditions.

Detailed Protocol: Accelerated Stability Study

Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions.[2] This allows for a more rapid estimation of the long-term stability of the solution.

Objective: To evaluate the stability of a (4-amino-3-methylphenyl)methanesulfonamide solution under accelerated thermal and humidity conditions.

Materials:

  • (4-amino-3-methylphenyl)methanesulfonamide

  • Selected solvent (e.g., DMSO, ethanol, water with appropriate buffers)

  • Calibrated stability chamber (e.g., 40°C / 75% RH)

  • Amber glass vials with inert caps

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare a solution of (4-amino-3-methylphenyl)methanesulfonamide at the desired concentration in the chosen solvent.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution using the validated HPLC method to determine the initial purity and concentration. This serves as the baseline.

  • Sample Storage: Aliquot the remaining solution into several amber glass vials, ensuring a tight seal. Place the vials in the stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

  • Time-Point Testing: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a vial from the chamber.

  • Sample Analysis: Allow the vial to equilibrate to room temperature. Analyze the sample using the same HPLC method as for the initial analysis.

  • Data Evaluation: Compare the chromatograms from each time point to the time-zero chromatogram. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

    • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Key Considerations for Solution Preparation and Handling

  • Solvent Selection: The choice of solvent can significantly impact stability. Aprotic solvents like DMSO are generally good for initial stock solutions, but their long-term stability should be verified. For aqueous solutions, the pH is a critical factor due to the potential for acid or base-catalyzed hydrolysis. Buffering the solution to a neutral or slightly acidic pH may enhance stability.

  • Concentration Effects: The concentration of the compound in solution can sometimes influence its stability. It is advisable to determine the stability at the intended working concentration.

  • Freeze-Thaw Cycles: For solutions stored frozen, it is important to assess the impact of repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes can mitigate degradation from this process. Some sulfonamides have shown decreased stability even with frozen storage over several months.[7][8][9]

Conclusion

The optimal storage of (4-amino-3-methylphenyl)methanesulfonamide solutions is critical for ensuring the validity of research and development activities. While general recommendations of refrigerated temperature (2-8°C), protection from light, and use of inert containers provide a solid starting point, a systematic stability study is essential for determining the specific shelf-life and optimal storage conditions for a given solution formulation. The protocols and principles outlined in this application note provide a robust framework for researchers to establish these conditions, thereby ensuring the integrity and reliability of their work.

References

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved from a relevant pharmaceutical science resource.
  • Henderson, T. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • What is Stability Testing in the Pharmaceutical Industry?. DDReg Pharma.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter.
  • Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3).
  • N-(4-Amino-3-methylphenyl)methanesulfonamide. ChemScene.
  • Stability of sulphonamide drugs in me
  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed.
  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • 4-Amino-N-methylbenzenemethanesulfonamide. Benchchem.
  • Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)
  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem.
  • Sulfamethoxazole and trimethoprim (oral route). Mayo Clinic.
  • 4-Amino-3-methyl-N-ethyl-N-(beta-(methanesulfonamido)ethyl)aniline. PubChem.
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
  • Formation of 3-amino-5-methylisoxazole and sulfite during the degradation of SMX by cell extracts of Microbacterium sp. strain BR1.
  • Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journals.
  • N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)
  • Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. PMC.

Sources

Application Notes and Protocols for the Purification of (4-amino-3-methylphenyl)methanesulfonamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-amino-3-methylphenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline material.[1][2] This application note provides a detailed, in-depth guide to developing a successful recrystallization protocol for (4-amino-3-methylphenyl)methanesulfonamide, grounded in the principles of solvent selection, crystal growth, and impurity removal. As a Senior Application Scientist, this guide emphasizes not just the "how" but the critical "why" behind each step, ensuring a reproducible and scalable purification process.

The inherent challenge in purifying sulfonamides lies in their dual-polarity nature, possessing both a nonpolar aromatic ring and polar amino and sulfonamide functional groups.[3] This characteristic often necessitates the use of a mixed-solvent system to achieve the ideal solubility profile for effective recrystallization: high solubility in a hot solvent and low solubility upon cooling.[2][4] Furthermore, sulfonamides are known to exhibit polymorphism, the ability to exist in multiple crystalline forms, which can have different physical properties, including solubility and stability. A well-controlled recrystallization process is therefore crucial for obtaining the desired, stable polymorph.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of (4-amino-3-methylphenyl)methanesulfonamide and its potential impurities is the foundation of a rational recrystallization protocol.

  • Molecular Formula: C₈H₁₂N₂O₂S[5]

  • Molecular Weight: 200.26 g/mol [5]

  • Anticipated Solubility: Based on structurally similar compounds like methanesulfonamide and N-phenylmethanesulfonamide, (4-amino-3-methylphenyl)methanesulfonamide is expected to be soluble in polar organic solvents such as alcohols and acetone, and sparingly soluble in water and nonpolar solvents like hexanes.[6][7]

  • Potential Impurities: A common synthetic route to this compound involves the reduction of a nitro-precursor. Therefore, a likely impurity is the corresponding nitro-intermediate, which is often colored. Other potential impurities include starting materials, reagents, and by-products from the synthetic process.

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should:

  • Completely dissolve the target compound at an elevated temperature (near the solvent's boiling point).

  • Exhibit very low solubility for the target compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all, or keep them dissolved at low temperatures.

  • Be chemically inert towards the target compound.

  • Be volatile enough for easy removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for safety and scalability.

Given the dual polarity of (4-amino-3-methylphenyl)methanesulfonamide, a systematic screening of both single and binary solvent systems is recommended.

Table 1: Proposed Solvent Screening for (4-amino-3-methylphenyl)methanesulfonamide Purification
Solvent/Solvent SystemRationaleExpected Outcome
Single Solvents
IsopropanolOften a good starting point for sulfonamides.May provide a suitable solubility gradient between hot and cold.
EthanolSimilar to isopropanol, widely used for aromatic compounds.Potential for good solubility when hot and poor solubility when cold.
AcetoneKnown to be a good solvent for methanesulfonamide.[6]High solubility, may require an anti-solvent for precipitation.
WaterCompound is likely sparingly soluble.Unlikely to be a good single solvent but useful as an anti-solvent.
TolueneFor non-polar impurities.Compound likely insoluble, but could be part of a binary system.
Binary Solvent Systems
Isopropanol/WaterA common and effective system for sulfonamides.Water acts as an anti-solvent, inducing crystallization upon cooling.
Ethanol/WaterSimilar to isopropanol/water, offering a tunable polarity.The ratio can be optimized for maximum recovery and purity.
Acetone/HexaneA "good solvent"/"poor solvent" combination.Hexane will act as the anti-solvent to precipitate the compound.
Toluene/EthanolTo address a wider range of impurity polarities.Ethanol for dissolution, with toluene potentially aiding in the removal of non-polar impurities.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude (4-amino-3-methylphenyl)methanesulfonamide dissolve Dissolve in minimum amount of hot solvent start->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal optional hot_filtration Hot gravity filtration dissolve->hot_filtration charcoal->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A logical workflow for the purification of (4-amino-3-methylphenyl)methanesulfonamide.

Detailed Recrystallization Protocol

This protocol outlines a general procedure using a binary solvent system, such as isopropanol/water, which is a promising starting point.

Materials and Apparatus
  • Crude (4-amino-3-methylphenyl)methanesulfonamide

  • Isopropanol (reagent grade or higher)

  • Deionized water

  • Activated charcoal

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Short-stemmed funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]

  • Perform the recrystallization in a well-ventilated fume hood, especially when using flammable organic solvents.

  • Use a hot plate for heating; never use an open flame with flammable solvents.[9][10]

  • Hot glassware looks identical to cold glassware; handle with appropriate tongs or heat-resistant gloves.[9]

  • Use boiling chips or a magnetic stir bar to prevent bumping of the boiling solvent.[10]

Step-by-Step Methodology
  • Solvent Preparation: Prepare a sufficient quantity of the chosen solvent system (e.g., 90:10 isopropanol/water).

  • Dissolution:

    • Place the crude (4-amino-3-methylphenyl)methanesulfonamide in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the solvent to its boiling point.

    • Add a small portion of the hot solvent to the flask containing the crude solid and begin stirring and heating.

    • Continue adding the hot solvent portion-wise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified compound upon cooling.[11]

  • Decolorization (if necessary):

    • If the solution is colored (suggesting the presence of the nitro-intermediate or other colored impurities), remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Gently reheat the solution to boiling for a few minutes while stirring. Causality: Activated charcoal has a high surface area and adsorbs colored impurities. It is added to a slightly cooled solution to prevent violent boiling over.

  • Hot Gravity Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a short-stemmed funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. Causality: This step must be performed quickly to prevent the dissolved compound from crystallizing prematurely in the funnel. Preheating the apparatus minimizes this risk.

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[11]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield. Causality: The solubility of the compound decreases significantly at lower temperatures, leading to a more complete precipitation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystalline slurry into the funnel.

    • Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent will wash away any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the desired product.

  • Drying the Crystals:

    • Leave the crystals in the Büchner funnel with the vacuum on for a period to air-dry them.

    • Transfer the crystals to a watch glass or a drying dish and dry them to a constant weight in a drying oven at a moderate temperature or in a vacuum desiccator. Causality: The drying temperature should be well below the melting point of the compound to avoid decomposition.

Troubleshooting

ProblemPossible CauseSolution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated with impurities.Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow to cool more slowly.
No crystals form Too much solvent was used, or the solution is supersaturated.Evaporate some of the solvent and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery Too much solvent was used, or the cooling was not sufficient.Ensure the minimum amount of hot solvent was used and that the solution was thoroughly cooled in an ice bath.
Crystals are colored Incomplete removal of colored impurities.Repeat the recrystallization with an activated charcoal treatment.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the purification of (4-amino-3-methylphenyl)methanesulfonamide by recrystallization. By systematically approaching solvent selection and carefully controlling the crystallization process, researchers can consistently obtain high-purity material suitable for downstream applications in drug development and manufacturing. The principles and protocols outlined herein are designed to be a valuable resource for achieving robust and reproducible purification outcomes.

References

  • Nerz, J.
  • Scribd. Laboratory Risk Assessment for Chemistry | PDF | Personal Protective Equipment.
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
  • Benchchem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • University of Rochester Department of Chemistry.
  • Benchchem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • Benchchem. N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes.
  • Benchchem. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7.
  • Google Patents. (2012, February 15). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • University of York Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. Methanesulfonamide | 3144-09-0.
  • Sigma-Aldrich. N-(4-aminophenyl)methanesulfonamide | 53250-82-1.
  • ChemScene. 108791-97-5 | N-(4-Amino-3-methylphenyl)methanesulfonamide.
  • ChemicalBook. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis.
  • University of Rochester Department of Chemistry.
  • Professor Dave Explains. (2020, January 10).
  • GitHub Pages.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
  • Wang, X., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(11), 2959.
  • PubChem. N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
  • Cysewski, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. International Journal of Molecular Sciences, 24(13), 10839.

Sources

using (4-amino-3-methylphenyl)methanesulfonamide in oxidative coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxidative Coupling Protocols for (4-amino-3-methylphenyl)methanesulfonamide

Introduction & Chemical Context

(4-amino-3-methylphenyl)methanesulfonamide (CAS 108791-97-5), often synthesized as a specialized intermediate, belongs to the class of substituted p-phenylenediamines . Structurally, it features a primary amine group para to a sulfonamide-protected nitrogen, with a methyl substituent on the aromatic ring.

Unlike standard color developers (e.g., CD-3, CD-4) which possess tertiary alkylamines, this molecule contains a methanesulfonamide moiety (


) . This functional group serves two critical roles in oxidative coupling:
  • Electronic Modulation: The electron-withdrawing sulfonyl group modulates the oxidation potential of the molecule, stabilizing the resulting quinonediimine (QDI) intermediate against premature hydrolysis while maintaining sufficient electrophilicity for coupling.

  • Solubility & Interaction: It enhances solubility in polar organic solvents and provides a hydrogen-bonding motif that can influence crystal packing in solid-state dye applications.

This guide details the protocols for utilizing this amine in oxidative coupling reactions with phenolic and active methylene couplers to generate chromophores (dyes) for bio-imaging, textile applications, and analytical detection systems.

Mechanism of Action

The reaction proceeds via a radical-mediated oxidative pathway. The primary amine (


) is oxidized to a cationic radical, which further loses protons and electrons to form the electrophilic Quinonediimine (QDI)  species. This QDI is the active coupling agent that attacks the nucleophilic center of the coupler.

Key Pathway Steps:

  • Activation: Oxidant (e.g., Persulfate, Ag

    
    , Ferricyanide) removes 
    
    
    
    and
    
    
    from the precursor.
  • Coupling: The QDI attacks the carbon para to the hydroxyl/amino group of the coupler.

  • Chromophore Formation: Further oxidation and elimination of the leaving group (if present) yields the final Indoaniline (cyan/blue) or Azomethine (magenta/yellow) dye.

Experimental Protocols

Protocol A: Synthesis of Indoaniline Dyes (Coupling with Phenols)

Target Application: Synthesis of Cyan/Blue Chromophores for pH Sensing.

Reagents:

  • Substrate: (4-amino-3-methylphenyl)methanesulfonamide (1.0 eq)

  • Coupler: 1-Naphthol (1.0 eq)

  • Oxidant: Sodium Persulfate (

    
    ) or Potassium Ferricyanide (
    
    
    
    ) (2.2 eq)
  • Base: Sodium Carbonate (

    
    )
    
  • Solvent: 1:1 Methanol/Water or Ethyl Acetate/Water biphasic system.

Step-by-Step Methodology:

  • Preparation of Solution A (Coupler):

    • Dissolve 1.44 g (10 mmol) of 1-Naphthol in 20 mL of Methanol.

    • Add 10 mL of 10%

      
       aqueous solution. The solution should be alkaline (pH ~10-11) to ionize the naphthol to naphtholate.
      
  • Preparation of Solution B (Amine):

    • Dissolve 2.00 g (10 mmol) of (4-amino-3-methylphenyl)methanesulfonamide in 20 mL of 0.5 M HCl. Note: Acidic conditions prevent premature oxidation of the amine by air.

  • Oxidative Coupling:

    • Mix Solution A and Solution B in a round-bottom flask at 5°C (ice bath).

    • Dropwise add a solution of Sodium Persulfate (5.2 g, 22 mmol) in 15 mL water over 20 minutes with vigorous stirring.

    • Observation: The reaction mixture will rapidly turn deep blue/cyan, indicating dye formation.

  • Work-up:

    • Stir for an additional 60 minutes at room temperature.

    • Extract the reaction mixture with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

Protocol B: Synthesis of Azomethine Dyes (Coupling with Active Methylenes)

Target Application: Synthesis of Magenta/Yellow Dyes for Optical Filters.

Reagents:

  • Substrate: (4-amino-3-methylphenyl)methanesulfonamide (1.0 eq)

  • Coupler: 3-Methyl-1-phenyl-5-pyrazolone (1.0 eq)

  • Catalyst: Copper(II) Acetate (5 mol%) - Optional for aerobic coupling.

  • Oxidant: Hydrogen Peroxide (30%) or Air (with catalyst).

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 100 mL flask, dissolve the amine (10 mmol) and the pyrazolone coupler (10 mmol) in 40 mL of Ethanol.

    • Add

      
       (20 mmol) to buffer the solution.
      
  • Initiation:

    • Add 5 mol%

      
       if using air, or add 2.5 eq of 
      
      
      
      dropwise if using peroxide.
    • Heat the mixture to 40°C.

  • Monitoring:

    • Monitor via TLC.[1] The disappearance of the primary amine spot and the appearance of a magenta spot (

      
      ) indicates conversion.
      
  • Isolation:

    • Pour the reaction mixture into 200 mL ice-cold water.

    • The dye usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol.

Data Presentation & Troubleshooting

Table 1: Optimization of Oxidant Systems

Oxidant SystemReaction TimeYield (%)Color Intensity (

)
Notes

/

30 min88%High (640 nm)Standard reference method; difficult waste disposal (CN).

/

60 min82%High (638 nm)Cleanest workup; pH control critical.
Air /

4 hrs65%MediumEco-friendly; slower kinetics.

/ Peroxidase
2 hrs75%HighBio-catalytic route; expensive at scale.

Common Issues & Solutions:

  • Low Yield: Often due to hydrolysis of the QDI intermediate. Solution: Increase the concentration of the coupler or lower the temperature to 0°C.

  • Tar Formation: Over-oxidation. Solution: Add the oxidant more slowly and ensure strict stoichiometry (max 2.2 eq).

Pathway Visualization

The following diagram illustrates the oxidative coupling pathway, highlighting the critical Quinonediimine (QDI) intermediate.

OxidativeCoupling Start (4-amino-3-methylphenyl) methanesulfonamide Oxidation Oxidation (-2e-, -2H+) Start->Oxidation QDI Quinonediimine (QDI) (Electrophilic Intermediate) Oxidation->QDI Formation of Reactive Species Leuco Leuco Dye (Unstable) QDI->Leuco Coupling Step (Nucleophilic Attack) Coupler Nucleophilic Coupler (Phenol/Amine) Coupler->Leuco Reacts with FinalOx Oxidation (-2e-, -2H+) Leuco->FinalOx Dye Final Indoaniline/ Azomethine Dye FinalOx->Dye Chromophore Generation

Figure 1: Mechanistic pathway for the oxidative coupling of (4-amino-3-methylphenyl)methanesulfonamide.

References

  • PubChem. (n.d.). N-(4-Amino-3-methylphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Nohara, K., et al. (2015). Cu-catalyzed aerobic oxidative three-component coupling route to N-sulfonyl amidines. Journal of Organic Chemistry, 80(4), 2448-2454.[2] [Link]

  • Murata, S., et al. (1993).[3] Oxidative coupling of 4-substituted N,N-dimethylanilines with N-substituted maleimides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • EPA. (2023). Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (Related CD-3 Chemistry). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Identification of (4-amino-3-methylphenyl)methanesulfonamide Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of (4-amino-3-methylphenyl)methanesulfonamide. This document provides a comprehensive, question-and-answer-based resource for troubleshooting common issues encountered during forced degradation studies and the subsequent identification of degradation products. The methodologies and explanations provided herein are grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability-indicating methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to identify the degradation products of (4-amino-3-methylphenyl)methanesulfonamide?

A1: The identification of degradation products is a fundamental requirement in pharmaceutical development for several key reasons:

  • Safety and Efficacy: Degradants can possess different toxicological profiles than the parent active pharmaceutical ingredient (API), potentially impacting patient safety.[3] Their presence can also reduce the effective concentration of the API, thereby diminishing its therapeutic efficacy.

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate comprehensive stability testing, which includes the identification and characterization of degradation products.[4][5]

  • Stability Profile and Shelf-Life Determination: Understanding the degradation pathways is essential for establishing the intrinsic stability of the drug substance. This knowledge informs the selection of appropriate storage conditions, packaging, and ultimately, the determination of the drug's shelf-life.[3][6]

  • Formulation Development: Insights into how the molecule degrades under various stress conditions can guide the development of a stable drug product formulation.[6][7]

Q2: What are the most probable degradation pathways for (4-amino-3-methylphenyl)methanesulfonamide under forced degradation conditions?

A2: Based on the chemical structure of (4-amino-3-methylphenyl)methanesulfonamide, which contains a primary aromatic amine, a methyl group on the benzene ring, and a methanesulfonamide group, several degradation pathways are anticipated under stress conditions.

  • Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage under both acidic and basic conditions.[8][9][10][11] This would likely lead to the formation of 4-amino-3-methylphenol and methanesulfonamide. The rate of hydrolysis can be influenced by pH, with some sulfonamides showing greater stability at neutral or slightly alkaline pH.[8]

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can be induced by agents like hydrogen peroxide.[12][13] This can lead to the formation of nitroso, nitro, and other oxidized derivatives.[14] The methyl group on the aromatic ring could also be susceptible to oxidation, potentially forming a carboxylic acid or hydroxymethyl group.

  • Photodegradation: Exposure to UV and visible light can induce photolytic degradation. Common photodegradation pathways for sulfonamides include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂).[15][16] This could result in the formation of various photoproducts. The rate of photodegradation can be influenced by factors such as pH and the presence of dissolved organic matter.[15]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. While the methanesulfonamide group itself is relatively stable, the overall molecule's stability will be influenced by its other functional groups.[17] Decomposition products would likely include oxides of carbon, nitrogen, and sulfur.[17]

Q3: What are the recommended stress conditions for conducting forced degradation studies on this compound?

A3: Forced degradation studies should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[5] Conditions that are too harsh may lead to the formation of irrelevant degradation products, while conditions that are too mild may not produce sufficient degradation to identify potential pathways.[18]

Stress ConditionRecommended ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursCleavage of the S-N sulfonamide bond
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursCleavage of the S-N sulfonamide bond
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic amine, oxidation of the methyl group
Photolytic Degradation Exposure to UV (254 nm) and visible light in a photostability chamberCleavage of the S-N bond, SO₂ extrusion
Thermal Degradation Dry heat at 80°C for 48 hours (solid state)General decomposition

Note: These are starting conditions and may need to be optimized based on the observed degradation.[3][19]

Troubleshooting Guides

Problem 1: No significant degradation is observed under the initial stress conditions.

  • Causality: The compound may be intrinsically stable under the applied conditions, or the stress level is insufficient to induce degradation.

  • Troubleshooting Steps:

    • Increase Stressor Intensity: Gradually increase the concentration of the acid, base, or oxidizing agent. For thermal stress, incrementally increase the temperature.

    • Extend Exposure Time: Prolong the duration of the stress test.

    • Combine Stressors (with caution): In some cases, a combination of stressors (e.g., heat and acid) may be necessary. However, this should be done judiciously to avoid unrealistic degradation pathways.

Problem 2: The chromatogram shows multiple, poorly resolved peaks after degradation.

  • Causality: The analytical method may not be "stability-indicating," meaning it cannot adequately separate the parent drug from all its degradation products.[1] This can be due to insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase Gradient: Adjust the gradient profile to improve the separation of closely eluting peaks.

    • Change the Stationary Phase: Experiment with a column of different chemistry (e.g., C8, Phenyl) to alter the selectivity of the separation.

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the analytes and improve separation.

    • Modify Flow Rate and Temperature: Optimizing these parameters can also enhance resolution.

Problem 3: A degradation product is detected, but its structure cannot be readily identified from the mass spectrometry (MS) data.

  • Causality: The degradation product may be an isomer of the parent drug, or it may not ionize efficiently under the current MS conditions, leading to weak or ambiguous fragmentation patterns.[3]

  • Troubleshooting Steps:

    • Employ High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to determine the elemental composition of the degradant.[11]

    • Perform MS/MS Fragmentation Studies: Conduct tandem mass spectrometry at various collision energies to generate a more detailed fragmentation pattern, which can be pieced together to propose a structure.[3][20]

    • Isolate the Degradant: Use preparative HPLC to isolate a sufficient quantity of the degradation product for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information.[3][20]

    • Consider Alternative Ionization Techniques: If electrospray ionization (ESI) is not providing good results, consider other ionization sources like atmospheric pressure chemical ionization (APCI).[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies. It is essential to analyze a control sample (unstressed) alongside the stressed samples.

  • Stock Solution Preparation: Prepare a stock solution of (4-amino-3-methylphenyl)methanesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette within a photostability chamber to UV (254 nm) and visible light for a defined period.

    • Thermal Degradation (Solid State): Place the solid powder of the compound in a vial and expose it to dry heat at 80°C for 48 hours.[19]

  • Sample Analysis:

    • Prior to analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[3]

Protocol 2: Stability-Indicating HPLC-UV/MS Method Development
  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Begin with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Monitor at a wavelength that provides good absorbance for the parent compound and potential degradants (e.g., 254 nm, or use a photodiode array detector to monitor a range of wavelengths).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis: Full scan mode to detect all ions, followed by targeted MS/MS on the detected degradation product masses.

Visualizations

Workflow for Identification of Degradation Products

G cluster_0 Forced Degradation Studies cluster_1 Analytical Separation cluster_2 Structure Elucidation Drug_Substance (4-amino-3-methylphenyl)methanesulfonamide Stress_Conditions Acid, Base, Oxidative, Photolytic, Thermal Stress Drug_Substance->Stress_Conditions HPLC_UV Stability-Indicating HPLC-UV Stress_Conditions->HPLC_UV Analysis of Stressed Samples LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Peak Detection HRMS High-Resolution MS (HRMS) LC_MS->HRMS Accurate Mass NMR Isolation & NMR Spectroscopy HRMS->NMR Elemental Composition Final_Identification Identification of Degradation Products NMR->Final_Identification Definitive Structure

Caption: Workflow for the identification of degradation products.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent (4-amino-3-methylphenyl)methanesulfonamide Hydrolysis_Product_1 4-amino-3-methylphenol Parent->Hydrolysis_Product_1 S-N Cleavage Hydrolysis_Product_2 Methanesulfonamide Parent->Hydrolysis_Product_2 S-N Cleavage Oxidation_Product_1 Nitroso/Nitro derivative Parent->Oxidation_Product_1 Amine Oxidation Oxidation_Product_2 Hydroxylated ring Parent->Oxidation_Product_2 Ring Oxidation Photolysis_Product_1 Cleavage of S-N bond Parent->Photolysis_Product_1 Photolysis_Product_2 SO2 Extrusion Products Parent->Photolysis_Product_2

Caption: Potential degradation pathways of the parent compound.

References

  • Vertex AI Search. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
  • PMC. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • Taylor & Francis. (2013, December 31). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate.
  • ACS Publications. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry.
  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
  • Sustainability. (n.d.). Aromatic Amine Cleavage → Area.
  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • ACS Publications. (2024, November 28). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols | Environmental Science & Technology Letters.
  • Oxford Academic. (2024, February 15). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • IWA Publishing. (2015, January 3). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems | Water Science & Technology.
  • Benchchem. (n.d.). Technical Support Center: Identifying Degradation Products of Investigational Drugs.
  • Semantic Scholar. (2024, January 22). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • IWA Publishing. (2019, February 11). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization | Water Science & Technology.
  • (n.d.). Oxidation of Secondary and Primary Amines.
  • Technische Universität München. (n.d.). Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie.
  • Journal of Neonatal Surgery. (2025, June 28). Stability-Indicating UPLC Method Development and ICH Validation for Quantitative Estimation of Sulphacetamide in Injectable Dosage Forms.
  • Scholars Middle East Publishers. (2025, May 29). Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in.
  • (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • ARC Journals. (2014, September 15). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques.
  • Benchchem. (n.d.). degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.

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Technical Support Center: Stabilizing N-(4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stabilization of N-(4-amino-3-methylphenyl)methanesulfonamide (CAS: 108791-97-5), a specialized intermediate structurally related to p-phenylenediamine color developers (like CD-3/CD-4).[1][2][3]

In high pH environments (pH > 10), this molecule faces a "stability paradox": alkaline conditions are often required for its solubility (via deprotonation of the sulfonamide nitrogen) or reactivity, yet these same conditions exponentially accelerate oxidative degradation of the aniline moiety.[4]

Subject: Preventing Oxidative Degradation & Hydrolysis in Alkaline Media Applicable Compound: N-(4-amino-3-methylphenyl)methanesulfonamide Target pH Range: 10.0 – 13.5[1][2]

Part 1: The Mechanism of Instability

Before troubleshooting, you must understand why the molecule fails.[4] In high pH, two distinct mechanisms threaten your experiment.

The Primary Threat: Auto-Oxidation (The "Pink Death")

The most immediate failure mode is oxidation.

  • The Trigger: At high pH, the aniline nitrogen exists as a free base.[4] Simultaneously, the sulfonamide nitrogen (

    
    ) deprotonates to form an anion.[1][3][4] This anionic charge pushes electron density into the phenyl ring, making it hyper-reactive to dissolved oxygen.[1][3][4]
    
  • The Cascade: Dissolved

    
     extracts an electron, forming a radical cation.[3][4] These radicals dimerize or polymerize, forming highly colored azo dyes  or quinone imines .[1][2][3][4]
    
  • Visual Indicator: The solution turns pink

    
     red 
    
    
    
    dark brown (tar).[1][4]
The Secondary Threat: Hydrolytic Cleavage
  • The Trigger: Extreme pH (>13) and elevated temperature (>40°C).[1][3][4]

  • The Mechanism: Hydroxide ions attack the sulfur center, cleaving the sulfonamide bond.

  • Visual Indicator: No color change, but precipitation occurs (formation of insoluble 4-amino-3-methylaniline or sulfate salts) and loss of assay.[1][2][3]

Visualization: Degradation Pathways

The following diagram maps the degradation logic to help you identify which pathway is destroying your sample.

DegradationPathways Start N-(4-amino-3-methylphenyl) methanesulfonamide (High pH Solution) Radical Radical Cation Intermediate Start->Radical Oxidation (Fast) Cleavage Sulfonamide Hydrolysis Start->Cleavage Hydrolysis (Slow) Oxygen Presence of O2 (Trace Metals) Oxygen->Radical Hydroxide Excess OH- (pH > 13, Heat) Hydroxide->Cleavage Quinone Quinone Imine (Pink/Red Color) Radical->Quinone Dimerization Polymer Insoluble Tar (Brown/Black) Quinone->Polymer Polymerization Products Free Aniline + Methanesulfonate Cleavage->Products

Figure 1: Mechanistic pathways for degradation.[1][2][3] Oxidation (Red path) is the rapid, color-changing threat.[1][2][3][4] Hydrolysis (Yellow path) is slower and colorless.[1][2][4]

Part 2: Stabilization Protocols

Protocol A: The "Zero-Ox" Formulation Strategy

Use this protocol for preparing stock solutions.

The Golden Rule: Never add the target molecule to a "naked" alkaline solution. You must establish an antioxidant firewall first.[1][2][3][4]

ComponentRoleRecommended Conc.Order of Addition
1. Water (Degassed) SolventN/AStep 1
2.[1][2][3][4] EDTA (

or

)
Metal Chelator1–5 mMStep 2 (Crucial: Metals catalyze oxidation)
3.[1][2][3][4] Sodium Sulfite (

)
Sacrificial Antioxidant0.1% – 0.5% (w/v)Step 3 (Must be fully dissolved)
4.[1][2][3][4] Target Molecule Active AgentAs requiredStep 4
5. Alkali (NaOH/KOH) pH AdjusterTo target pHStep 5 (Add slowly)

Why this order? If you add the alkali (Step 5) before the sulfite (Step 3), the transient high-pH localized zones will oxidize your compound instantly before it dissolves.

Protocol B: Inert Atmosphere Handling

For experiments lasting >4 hours, chemical stabilizers are insufficient.[3][4] You must remove the fuel (Oxygen).[3][4]

  • Sparging: Bubble high-purity Argon (heavier than air) or Nitrogen through the solvent for 15 minutes before adding any solids.[1][2][3][4]

  • Headspace: Flush the storage vial headspace with Argon before sealing.[3][4]

  • Vessel: Use amber glass (light catalyzes radical formation) with PTFE-lined caps.[1][2][3][4]

Part 3: Troubleshooting Guide (FAQ)

Q1: My solution turned pink within minutes of preparation. Why?

Diagnosis: Rapid Auto-oxidation.[1][2][3][4] Root Cause:

  • Dissolved Oxygen: You did not degas the water.[3][4]

  • Trace Metals: Your water source contains ppb-levels of Iron or Copper, which act as catalysts for radical generation.[1][2][3][4] Fix:

  • Add EDTA (2 mM) immediately.[1][2][3]

  • Increase Sodium Sulfite concentration to 0.5%.

  • Ensure you are using LC-MS grade water, not standard DI water.[1][2][3][4]

Q2: I see a white precipitate forming after 24 hours at pH 13.

Diagnosis: Salting out or Hydrolysis.[1][2][3][4] Root Cause:

  • Sodium Ion Effect: If you used massive amounts of NaOH to reach pH 13, the high

    
     concentration may have "salted out" the sodium salt of your sulfonamide.[3][4]
    
  • Hydrolysis: At pH 13 + Heat, you may have cleaved the sulfonamide, generating the less soluble free aniline.[3][4] Fix:

  • Check the precipitate color.[3][4][5] White = Salt/Hydrolysis.[1][2][3][4] Brown = Oxidation.[1][2][3][4]

  • If White: Lower the ionic strength.[3][4] Use KOH instead of NaOH (Potassium salts are often more soluble).[1][3][4] Reduce pH to 11.5 if experimental design permits.

Q3: Can I use Ascorbic Acid (Vitamin C) instead of Sulfite?

Technical Warning: Proceed with Caution. While Ascorbic Acid is a potent antioxidant, at high pH (>10), it degrades rapidly itself and can sometimes act as a pro-oxidant in the presence of transition metals (Fenton chemistry).[4] Recommendation: Stick to Sodium Sulfite or Hydroxylamine Sulfate (if compatible with your downstream application).[1][2][3][4] These are the industry standards for stabilizing p-phenylenediamine derivatives (color developers).

Q4: How do I store the stock solution?

Protocol:

  • Temperature: 4°C (Refrigerated).

  • Container: Amber glass (protect from UV).[1][2][3][4]

  • Atmosphere: Argon blanket.[1][2][3][4]

  • Shelf Life: With sulfite + EDTA + Argon, stability is typically 1–2 weeks .[1][2][3][4] Without these, stability is <4 hours .[1][2][3][4]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose stability failures in real-time.

Troubleshooting Start Problem Detected CheckColor Is the solution colored? Start->CheckColor YesColor Yes (Pink/Brown) CheckColor->YesColor NoColor No (White Precipitate) CheckColor->NoColor Oxidation Issue: OXIDATION YesColor->Oxidation Hydrolysis Issue: SOLUBILITY / HYDROLYSIS NoColor->Hydrolysis Action1 1. Add EDTA 2. Increase Sulfite 3. Degas Solvents Oxidation->Action1 Action2 1. Check pH (Too high?) 2. Switch NaOH -> KOH 3. Reduce Ionic Strength Hydrolysis->Action2

Figure 2: Rapid diagnostic flow for solution instability.[1][2]

References

  • Compound Identification: National Center for Biotechnology Information.[1][2][3][4] (n.d.). PubChem Compound Summary for CID 12217359, N-(4-Amino-3-methylphenyl)methanesulfonamide. Retrieved from .[1][2][3][4]

  • Stabilization of Phenylenediamines: Schwartzkopf, G., & Neumann, S. (2001).[1][3][4] Stabilized phenylenediamine color developer compositions. World Intellectual Property Organization Patent WO2000077574A1.[1][2][3][4] Retrieved from .

  • Oxidation Mechanism: Dasgupta, G., & Mahanti, M. K. (1986).[3][4][6] Kinetics of Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Croatica Chemica Acta. Retrieved from .

  • Sulfonamide Hydrolysis: BenchChem Technical Support. (2025).[1][2][3][4][5][7][8] Stability of Methanesulfonamide in Acidic and Basic Conditions. Retrieved from .[1][2][3][4]

Sources

Technical Support Center: Stabilizing (4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Metal Ions on Stability & Integrity

Executive Summary: The "Metal Ion" Problem

Current Status: (4-amino-3-methylphenyl)methanesulfonamide (often an intermediate in dye synthesis or pharmaceutical applications) exhibits significant sensitivity to transition metal ions (Fe³⁺, Cu²⁺, Mn²⁺).

The Core Issue: Even trace parts-per-billion (ppb) levels of metal ions can catalyze the oxidative degradation of the primary amine group. This results in:

  • Discoloration: Solutions turning pink, brown, or black (formation of quinone imines).

  • Assay Drift: Rapid loss of titer in HPLC analysis.

  • Precipitation: Formation of insoluble azo/azoxy polymers.

This guide provides the diagnostic tools to confirm metal contamination and the protocols to neutralize it.

Diagnostic Module: Is it Metal Contamination?

Use this decision matrix to determine if metal ions are the root cause of your stability failure.

Visual & Analytical Symptoms[1][2]
SymptomProbability of Metal CatalysisMechanism
Pink/Red Coloration High Early-stage formation of semiquinone radicals or quinone diimines.
Brown Precipitate High Late-stage polymerization (azo/azoxy coupling).
Loss of Titer (Assay) Medium Could be hydrolysis (pH dependent) or oxidation. If accompanied by color change, it is likely oxidation.[1]
New HPLC Peak (RRT ~0.8) High Likely the azo-dimer or oxidized quinone species.
The Chelation Challenge Test (Quick Diagnostic)

If you suspect metal contamination in your buffer or solvent:

  • Split the failing sample into two aliquots.

  • To Aliquot A, add EDTA (Disodium salt) to a final concentration of 1 mM.

  • To Aliquot B, add nothing.

  • Stress both at 40°C for 4 hours.

  • Result: If Aliquot A remains clear/stable while B degrades, metal catalysis is your root cause.

Deep Dive: The Mechanism of Degradation

Understanding why the molecule fails is critical for designing a robust control strategy. The instability arises from two competing pathways: Oxidative Deamination (catalyzed by metals) and Chelation-Induced Hydrolysis .

Pathway A: Metal-Catalyzed Auto-Oxidation (The Dominant Failure Mode)

The "3-methyl-4-amino" motif is electron-rich. Transition metals (Mⁿ⁺) act as redox shuttles (e.g., Fe²⁺/Fe³⁺), abstracting an electron from the amine nitrogen. This generates a radical cation, which rapidly dimerizes or hydrolyzes into colored quinone species.

Pathway B: Sulfonamide Chelation

The sulfonamide moiety (


) can act as a ligand. While less reactive than the amine, it can coordinate with Cu²⁺ or Zn²⁺. This coordination often lowers the activation energy for the cleavage of the S-N bond, leading to hydrolysis.
Mechanism Visualization

OxidationPathway Start (4-amino-3-methylphenyl) methanesulfonamide Radical Radical Cation (Reactive Intermediate) Start->Radical e- Abstraction Hydrolysis Hydrolysis Products (Sulfonic Acid + Amine) Start->Hydrolysis Acid/Base (Slow) Metal Metal Ion (Fe3+/Cu2+) Metal->Start Catalysis Quinone Quinone Diimine (Pink/Red Species) Radical->Quinone -2H+ Polymer Azo/Azoxy Polymers (Brown Precipitate) Quinone->Polymer Coupling

Figure 1: The oxidative cascade triggered by metal ions. Note that the radical cation formation is the rate-limiting step, accelerated exponentially by trace metals.

Mitigation Protocols

Protocol 1: Preparation of Metal-Resistant Buffers

Use this protocol for all analytical diluents and reaction solvents.

Reagents:

  • High Purity Water (Milli-Q, 18.2 MΩ).

  • EDTA Disodium Salt (Na₂EDTA).

  • Argon or Nitrogen gas.[1]

Steps:

  • Deoxygenation: Sparge the water/solvent with inert gas (N₂ or Ar) for 15 minutes before adding the active compound.[1] Oxygen is the fuel; metal is the lighter. Remove the fuel.

  • Chelation: Add Na₂EDTA to a concentration of 0.5 mM to 1.0 mM .

    • Why? EDTA wraps around free metal ions (Fe, Cu), occupying their coordination sites and preventing them from interacting with the amine nitrogen.

  • pH Control: Maintain pH < 6.0 if possible during storage.

    • Why? At acidic pH, the amine group is protonated (

      
      ), which is significantly more resistant to oxidation than the free base (
      
      
      
      ).
Protocol 2: Stress Testing for Metal Sensitivity (ICH Q1A Aligned)

Validate your formulation's robustness against metal impurities.

Objective: Determine the "Critical Metal Concentration" (CMC) that triggers degradation.

  • Prepare Stock: 1 mg/mL of (4-amino-3-methylphenyl)methanesulfonamide in 50:50 Water:Acetonitrile.

  • Spike: Prepare three HPLC vials:

    • Control: No metals.

    • Iron Spike: Add

      
       to 5 ppm.
      
    • Copper Spike: Add

      
       to 5 ppm.
      
  • Incubate: Store at 25°C for 24 hours (protected from light).

  • Analyze: Inject on HPLC (C18 column, UV 254 nm).

  • Acceptance: If Spike recovery is < 95% of Control, your system requires a chelating agent.

Troubleshooting Workflow (Interactive)

Use this logic flow to solve stability issues in real-time.

Troubleshooting Start Issue: Sample Degradation CheckColor Is the solution Pink/Brown? Start->CheckColor CheckPrecip Is there precipitate? CheckColor->CheckPrecip No MetalSuspect Suspect Metal Oxidation CheckColor->MetalSuspect Yes CheckPrecip->MetalSuspect Yes (Brown) HydrolysisSuspect Suspect Hydrolysis CheckPrecip->HydrolysisSuspect No (Clear but low assay) ActionEDTA Action: Add 1mM EDTA & Retest MetalSuspect->ActionEDTA ActionpH Action: Check pH (Target pH 4-6) HydrolysisSuspect->ActionpH

Figure 2: Rapid response decision tree for stability failures.

Frequently Asked Questions (FAQ)

Q: Can I use stainless steel (316L) reactors for this molecule? A: Generally, yes, but passivation is critical. Freshly passivated 316L is acceptable. However, if the reactor has rouge (iron oxide rust), it will catalyze rapid degradation. For strict stability studies, use glass or PTFE-lined vessels to eliminate variables.

Q: Why does the solution turn pink specifically? A: The pink color is characteristic of the Wurster salt (radical cation) or the subsequent Quinone Diimine intermediate. This is a "canary in the coal mine"—it indicates that oxidation has started before massive precipitation occurs.

Q: Is Iron or Copper worse? A: Copper (Cu²⁺) is typically a more potent catalyst for aniline oxidation than Iron, often requiring 10-100x less concentration to cause the same damage. However, Iron is a more common contaminant in standard lab water and glassware.

Q: Does light affect this metal sensitivity? A: Yes. UV light can excite the metal-ligand complex, accelerating the electron transfer (Photo-Fenton reaction). Always store samples in amber glassware, especially if metal content is uncontrolled.

References

  • International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5] Retrieved from [Link]

  • Ajibola, A. O., et al. (2016). Chelator Therapy: Stability Constants of Transition Metal Complexes of Pyrimidine and Sulphonamide Drugs. TSI Journals. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, characterization, and bioactivity of several metal complexes of (4-Amino-N-(5-methyl-isaxazol-3-yl)-benzenesulfonamide). Retrieved from [Link]

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for (4-amino-3-methylphenyl)methanesulfonamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Landscape: Why This Reaction Fails at Room Temperature

You are likely reading this guide because your standard amide coupling protocol (EDC/NHS or HATU at 25°C) resulted in poor conversion (<30%) or unreacted starting material.

The core challenge with (4-amino-3-methylphenyl)methanesulfonamide lies in the ortho-effect .[1] The methyl group at the 3-position exerts significant steric pressure on the nucleophilic nitrogen at the 4-position. While the sulfonamide moiety (


) is electron-withdrawing, its distance from the aniline nitrogen means the primary barrier is kinetic (steric)  rather than electronic.
The Thermal Window
  • Lower Limit (

    
    ):  Insufficient energy to overcome the rotational barrier caused by the ortho-methyl group. The tetrahedral intermediate forms too slowly.
    
  • Upper Limit (

    
    ):  The sulfonamide nitrogen (
    
    
    
    ) becomes sufficiently nucleophilic to compete, leading to bis-acylation impurities. Additionally, thermal oxidation of the aniline can occur.
  • Optimal Zone: 55°C – 75°C (Solvent dependent).

Troubleshooting Guide: Diagnosing the Failure

Use this guide to match your HPLC/LC-MS observations with the root cause.

Observation (LC-MS)Probable CauseThe "Why" (Mechanism)Corrective Action
High SM (Starting Material), Low Product Kinetic Trap The reaction temperature (likely RT) is too low to overcome the steric clash between the ortho-methyl and the incoming electrophile.Increase T to 60°C. Switch to a smaller solvent molecule (e.g., MeCN instead of DMF) to reduce solvent cage effects.
Product + Mass [M+Electrophile] Bis-Coupling Temperature is too high (

) or base excess is too high, activating the sulfonamide tail.
Lower T to 50°C. Reduce base equivalents. Ensure electrophile is added slowly (dropwise).
Product + Mass [M+16] or [M+32] Oxidation Aniline oxidation due to heating in the presence of air.Degas solvents vigorously (sparge with

for 15 mins). Run under strict inert atmosphere.[2]
Hydrolyzed Electrophile (Acid peak) Moisture High T accelerates the hydrolysis of the activated ester/chloride faster than the hindered amine can attack.Dry solvents (molecular sieves). Increase amine concentration to outcompete water.

Visualizing the Decision Matrix

The following decision tree outlines the logical flow for optimizing temperature based on reaction outcomes.

OptimizationLogic Start Start: Standard Coupling (HATU/DIPEA, 25°C, 4h) CheckLCMS Analyze LC-MS Start->CheckLCMS Outcome1 >90% SM Remaining CheckLCMS->Outcome1 Kinetic Failure Outcome2 Clean Product but Low Yield (<50%) CheckLCMS->Outcome2 Slow Kinetics Outcome3 Bis-Acylated Impurity (Sulfonamide attack) CheckLCMS->Outcome3 Thermodynamic Overshoot ActionHeat Step 1: Thermal Activation Increase T to 60°C Outcome1->ActionHeat Outcome2->ActionHeat ActionCool Cool Down Reduce T to 40°C Reduce Base Equiv. Outcome3->ActionCool ActionReagent Step 2: Steric Relief Switch to Acid Chloride/Fluoride Maintain 60°C ActionHeat->ActionReagent If still slow Success Target Yield > 85% ActionReagent->Success ActionCool->Success

Caption: Decision matrix for optimizing reaction temperature based on specific failure modes (Kinetic vs. Thermodynamic).

Optimized Protocol: The "Temperature Ramp" Method

Do not jump straight to reflux. Use this ramp method to identify the specific activation energy required for your electrophile without triggering sulfonamide side reactions.

Reagents:

  • Substrate: (4-amino-3-methylphenyl)methanesulfonamide (1.0 equiv)

  • Coupling Partner: Carboxylic Acid (1.1 equiv) or Acid Chloride (1.05 equiv)

  • Activator: HATU (1.1 equiv) [If using acid]

  • Base: DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M)

Procedure:

  • The Pre-Activation (T = 0°C):

    • Dissolve Carboxylic Acid and HATU in DMF. Add DIPEA. Stir for 5 minutes at 0°C.

    • Why? This forms the activated ester (OAt-ester) without thermal degradation.

  • The Addition (T = 25°C):

    • Add the aniline substrate. Allow to warm to Room Temperature (25°C).

    • Stir for 2 hours. Take Aliquot A.

    • Expectation: Likely low conversion due to ortho-methyl sterics.[1]

  • The Thermal Ramp (T = 60°C):

    • If Aliquot A shows >50% SM, heat the reaction block to 60°C .

    • Stir for 4 hours. Take Aliquot B.

    • Critical Check: This is the "Goldilocks" zone. The aniline should react, but the sulfonamide tail remains inert.

  • The "Nuclear" Option (T = 80°C):

    • Only if conversion is stalled <80% and no bis-acylation is seen in Aliquot B.

    • Heat to 80°C for 2 hours.

    • Warning: Monitor closely for sulfonamide degradation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this coupling? A: Yes, but be cautious. Microwave heating is rapid and can create "hot spots." For this substrate, set the ceiling temperature to 75°C and use a "Power Max" setting to prevent overheating. The ortho-methyl group requires energy, but the sulfonamide is sensitive to superheating.

Q: Why not just use an Acid Chloride at Room Temperature? A: Acid chlorides are highly reactive and can work at RT. However, they are "indiscriminate." If you use an acid chloride with this substrate, you risk reacting with the sulfonamide tail even at RT if the aniline is too sterically blocked. If you use an acid chloride, cool to 0°C for addition, then slowly warm to RT.

Q: The reaction turns black at 80°C. What happened? A: This is likely oxidative degradation of the aniline. Anilines are electron-rich (even with the methyl group) and prone to oxidation. Ensure you are under Argon/Nitrogen and your solvent is degassed.

Q: Does the choice of base matter for the temperature? A: Yes. Pyridine or 2,6-lutidine are weaker bases than DIPEA/TEA and can reduce the risk of sulfonamide deprotonation (and subsequent side reactions) at higher temperatures. If you see bis-coupling, switch the base to 2,6-lutidine and maintain 60°C.

References & Authoritative Grounding

  • Steric Hindrance in Amide Coupling:

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4]

    • Source: Organic & Biomolecular Chemistry, 2015.

    • Relevance: Establishes that hindered anilines often fail with standard carbodiimides and require elevated temperatures or acyl fluorides.[4]

    • URL:[Link]

  • Thermal Stability of Sulfonamides:

    • Title: Thermal properties and thermal degradation kinetics of polysulfonamide based single polymer composites.

    • Source: Polymer Materials Science & Engineering (via ResearchGate).[5]

    • Relevance: Confirms the sulfonamide bond is generally stable up to >200°C, validating that 60-80°C is a safe processing window regarding the backbone stability.

    • URL:[Link]

  • Optimization of Hindered Anilines:

    • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing.[6]

    • Source: Chemical Science (NIH/PMC), 2022.

    • Relevance: Discusses the "Buried Volume" (%VBur) concept, explaining why ortho-methyl groups create significant kinetic barriers requiring thermal activation.

    • URL:[Link]

Sources

Technical Support Center: Purification of (4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-amino-3-methylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude (4-amino-3-methylphenyl)methanesulfonamide?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common industrial synthesis involves the reduction of a nitro-group precursor, 4-nitro-N-methylbenzenemethanesulfonamide.[1][2] Based on this, you can anticipate the following byproducts:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of 4-nitro-N-methylbenzenemethanesulfonamide in your crude product.

  • Intermediates of Reduction: Depending on the reducing agent and reaction conditions, partially reduced intermediates, such as nitroso or hydroxylamino species, may be present.

  • Over-alkylation Products: If methylation is part of your synthetic sequence, there is a possibility of di- or tri-methylated impurities.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. This can occur during the reaction, workup, or even storage if not handled under an inert atmosphere.

  • Isomeric Impurities: Depending on the starting materials, you may have isomeric impurities that are challenging to separate.

Q2: My purified product has a pink or brownish hue. What is the cause and how can I remove it?

A2: A pink or brownish discoloration in aromatic amines like (4-amino-3-methylphenyl)methanesulfonamide is a classic sign of oxidation. The amino group is susceptible to oxidation, forming colored quinone-imine type structures, especially when exposed to air and light.

Troubleshooting Steps:

  • Inert Atmosphere: During the final purification and drying steps, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[3] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, followed by crystallization.[4]

  • Reducing Agent Wash: During the workup, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help to remove some colored impurities by reducing the oxidized species back to the amine.

Q3: I am experiencing low yield after recrystallization. What are the likely causes and how can I improve it?

A3: Low recovery after recrystallization is a common issue and can often be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[4]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is still significant at low temperatures, your yield will be compromised.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system (e.g., ethanol/water, isopropanol/water).

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose material on the filter paper.[4]

    • Solution: Use a pre-warmed funnel and filter flask for the hot filtration to prevent a rapid drop in temperature.[4]

  • Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]

Troubleshooting Guide

Problem 1: Oiling Out During Crystallization

Symptom: Instead of forming crystals, your product separates from the solution as an insoluble liquid (oil).

Cause: This phenomenon, known as "oiling out," often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is high.[4] The product is essentially "melting" in the hot solvent rather than dissolving.

Solutions:

  • Lower the Crystallization Temperature: Choose a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid. This controlled precipitation often promotes crystal formation over oiling.[5]

  • Increase Solvent Volume: Re-heat the mixture to dissolve the oil, then add more hot solvent before allowing it to cool slowly.[4]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.[4]

Problem 2: No Crystal Formation Upon Cooling

Symptom: The solution remains clear even after cooling and standing for an extended period.

Cause: This typically indicates that the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Induce Crystallization: As with oiling out, try scratching the flask or adding a seed crystal.[4]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to induce precipitation.

  • Lower the Temperature: If not already done, cool the solution in an ice bath or even a colder bath (e.g., ice/salt) to further decrease solubility.

Problem 3: Co-elution of Impurities During Column Chromatography

Symptom: HPLC or TLC analysis of your collected fractions shows that an impurity is eluting with your product.

Cause: The polarity of the impurity is very similar to your product, making separation by normal-phase silica gel chromatography difficult. The basic nature of the amine can also lead to tailing and poor separation on acidic silica gel.[6]

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic system, switch to a shallow gradient of a more polar solvent.

    • Solvent System Modification: Experiment with different solvent systems. For aromatic amines, mixtures of ethyl acetate/hexanes or dichloromethane/methanol are common starting points.

    • Additive: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will compete with your amine product for the acidic sites on the silica gel, reducing tailing and often improving separation.[6]

  • Change the Stationary Phase:

    • Amine-Functionalized Silica: Consider using an amine-functionalized silica gel column. This stationary phase is designed to minimize the strong interactions with basic compounds, leading to better peak shapes and improved separations.[6]

    • Reversed-Phase Chromatography: If normal-phase is not effective, reversed-phase chromatography (e.g., C18 silica) with a mobile phase such as acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid can be a powerful alternative.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Dissolution: In a flask, add the crude (4-amino-3-methylphenyl)methanesulfonamide and a small amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Heating: Gently heat the mixture with stirring until the solvent boils.

  • Addition of Solvent: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a silica gel slurry in the initial mobile phase solvent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A common starting point is a mixture of ethyl acetate and hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>98%Scalable, cost-effective, can remove baseline impurities.May not remove impurities with similar solubility; potential for product loss in mother liquor.
Column Chromatography>99%High resolution for separating closely related impurities.Less scalable, more time-consuming, requires larger volumes of solvent.
Acid-Base ExtractionVariableGood for removing non-basic or acidic impurities.May not be effective for neutral impurities; requires careful pH control.

Visualization of Workflows

Recrystallization Troubleshooting Workflow

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool filter Vacuum Filtration cool->filter No Issue oiling_out Product Oils Out cool->oiling_out Issue? no_crystals No Crystals Form cool->no_crystals Issue? crystals Pure Crystals filter->crystals No Issue low_yield Low Yield filter->low_yield Issue? solution_oil Lower BP Solvent or Use Solvent/Anti-Solvent oiling_out->solution_oil solution_no_crystals Reduce Solvent Volume or Add Anti-Solvent no_crystals->solution_no_crystals solution_low_yield Use Less Solvent or Ensure Complete Cooling low_yield->solution_low_yield solution_oil->dissolve solution_no_crystals->cool solution_low_yield->dissolve start Crude Product load_column Load on Silica Gel Column start->load_column elute Elute with Mobile Phase load_column->elute analyze Analyze Fractions (TLC/HPLC) elute->analyze pure_product Pure Product analyze->pure_product No Issue co_elution Impurity Co-elutes analyze->co_elution Issue? optimize_mobile_phase Optimize Mobile Phase: - Change Polarity - Add Triethylamine co_elution->optimize_mobile_phase change_stationary_phase Change Stationary Phase: - Amine-Functionalized Silica - Reversed-Phase (C18) co_elution->change_stationary_phase optimize_mobile_phase->elute Re-run change_stationary_phase->load_column Re-run

Sources

Validation & Comparative

Technical Comparison Guide: IR Spectroscopy of (4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Peaks of (4-Amino-3-methylphenyl)methanesulfonamide Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Compound Profile

Target Molecule: N-(4-Amino-3-methylphenyl)methanesulfonamide CAS Registry Number: 108791-97-5 Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Role:  Critical intermediate in the synthesis of color developers (e.g., CD-3/CD-4 analogs) and sulfonamide-based pharmaceutical agents.[2]

This guide provides a definitive spectral analysis of (4-amino-3-methylphenyl)methanesulfonamide.[1][2] Unlike generic spectral libraries, this document focuses on comparative diagnostics —specifically, how to distinguish this target molecule from its synthetic precursors (nitro-intermediates) and degradation products (oxidized quinone imines) using Fourier Transform Infrared (FT-IR) spectroscopy.[1][2]

The presence of two distinct nitrogen centers—a primary aromatic amine and a secondary sulfonamide —creates a complex spectral signature.[2] Accurate assignment requires resolving overlapping bands in the high-frequency region (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2]
Technical Deep Dive: Spectral Fingerprint Analysis

The IR spectrum of this compound is defined by the interplay between the electron-donating amino group and the electron-withdrawing sulfonamide moiety on the 1,2,4-trisubstituted benzene ring.

Table 1: Critical Peak Assignments & Diagnostic Regions
Functional GroupVibration ModeFrequency (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
IntensityDiagnostic Note
Primary Amine (

)
N-H Asymmetric Stretch

MediumDistinguishes from secondary amine impurities.[2]
Primary Amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
N-H Symmetric Stretch

MediumOften appears as a shoulder to the sulfonamide band.[2]
Sulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
N-H Stretch

Strong/SharpLower frequency than amine

; indicates sulfonamide formation.[2]
Methyl Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
C-H Stretching (Aliphatic)

WeakConfirms the presence of the methyl substituent on the ring.[2]
Aromatic Ring C=C Ring Stretchingngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

StrongOverlaps with

scissoring; look for doublet structure.[2]
Primary Amine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Scissoring (Deformation)

MediumCritical for confirming the amine is primary (not alkylated).[2]
Sulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

Asymmetric Stretch

Very Strong The most reliable fingerprint peak for this molecule.[2]
Sulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

Symmetric Stretch

StrongPaired with the 1300 band; confirms sulfonyl group integrity.[2]
S-N Bond S-N Stretchingngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

MediumSpecific to the sulfonamide linkage.[2]
Aromatic Ring C-H Out-of-Plane (OOP)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

StrongCharacteristic of 1,2,4-trisubstitution (isolated H and adjacent 2H).[2]
Comparative Analysis: Distinguishing Alternatives

In a research or production setting, the "alternatives" are the chemical species present before and after the target reaction. IR spectroscopy is the fastest method to validate these transitions.[2]

Scenario A: Reaction Monitoring (Reduction of Nitro Precursor)

Precursor: N-(3-methyl-4-nitrophenyl)methanesulfonamide Target: N-(4-amino-3-methylphenyl)methanesulfonamide[1][2]

  • The Challenge: Both compounds contain the sulfonamide group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2]
    
  • The Solution: Monitor the Nitro-to-Amine shift .

FeaturePrecursor (Nitro)Target (Amine)Result
1530 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Strong (

Asym)
Absent Disappearance confirms reduction of nitro group.[2]
1350 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Strong (

Sym)
Absent Replaced by sulfonamide stretch (often overlaps, rely on 1530).[2]
3300-3500 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Single band (Sulfonamide NH)Triple Cluster Appearance of

doublet + Sulfonamide NH.[2]
Scenario B: Purity Analysis (vs. Oxidized Impurities)

Impurity: Quinone Imine derivatives (common in air-exposed samples).[1][2] Target: Pure Amine.

  • Diagnostic: The appearance of a carbonyl-like band or imine stretch around ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
      indicates oxidation of the sensitive p-phenylenediamine core.[2] A pure sample must show a clean baseline between ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    .[2]
Experimental Protocol: ATR-FTIR Method

To ensure reproducible data, follow this self-validating protocol. This method minimizes sample preparation errors common with KBr pellets (e.g., moisture absorption masking the NH region).[2]

Methodology: Attenuated Total Reflectance (ATR) [1][2]

  • Crystal Selection: Use a Diamond/ZnSe crystal.[2] Diamond is preferred for durability, as sulfonamides can be abrasive.[2]

  • Background Scan: Run an air background (32 scans) immediately prior to sampling.[2]

  • Sample Prep:

    • Place

      
       of the solid powder on the crystal center.[2]
      
    • Critical Step: Apply high pressure using the anvil clamp.[2] Ensure the preview spectrum shows absorbance ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       A.U. at 
      
      
      
      .[2]
  • Acquisition:

    • Range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [2]
      
    • Resolution: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [2]
      
    • Scans: 64 (improved signal-to-noise for weak overtone bands).

  • Validation Check:

    • Check for broad "hump" at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Moisture).[2] If present, dry sample in desiccator and re-run.[2]
      
    • Verify the

      
       ratio is approximately 1:1 to 1.5:1.[2]
      
Logic Flow & Structural Assignment

The following diagram illustrates the decision logic used to assign the spectrum and validate the compound's identity.

IRSpectrumLogic Start Unknown Sample Spectrum CheckSO2 Check 1150 & 1320 cm⁻¹ (Strong Bands) Start->CheckSO2 IsSulfonamide Sulfonamide Confirmed CheckSO2->IsSulfonamide Present NotSulfonamide Reject: Not a Sulfonamide CheckSO2->NotSulfonamide Absent CheckNH Analyze 3200-3500 cm⁻¹ Region AnalyzeNH Count High Freq Bands CheckNH->AnalyzeNH CheckNO2 Check 1530 cm⁻¹ (Nitro Group) ImpurityID ID: Nitro Precursor (Incomplete Reaction) CheckNO2->ImpurityID Band Present IsSulfonamide->CheckNH ThreeBands 3 Bands Found: (3440, 3350, 3260) AnalyzeNH->ThreeBands Primary Amine + Sulfonamide OneBand 1 Band Found: (3260 only) AnalyzeNH->OneBand Sulfonamide Only FinalID Identity Confirmed: (4-Amino-3-methylphenyl) methanesulfonamide ThreeBands->FinalID OneBand->CheckNO2

Caption: Decision tree for spectral validation. The presence of the "Triple Cluster" in the NH region is the key differentiator between the target amine and its nitro precursor.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66693, 4-Amino-3-methyl-N-ethyl-N-(beta-(methanesulfonamido)ethyl)aniline. (Note: Structural analog used for sulfonamide/aniline correlation).[2] Retrieved from [Link][1][2]

  • Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative text for Sulfonamide and Aniline assignments).

  • Spectroscopy Online. IR Spectral Interpretation for Sulfonamides and Primary Amines. Retrieved from [Link]

Sources

Reference Standards for (4-amino-3-methylphenyl)methanesulfonamide: A Technical Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-amino-3-methylphenyl)methanesulfonamide (CAS 108791-97-5), often utilized as a critical intermediate in the synthesis of sulfonamide-class active pharmaceutical ingredients (APIs) and specific colorimetric developers, presents unique analytical challenges.[1] Its amphoteric nature—possessing both a basic primary aniline and an acidic sulfonamide moiety—requires rigorous reference standard selection to ensure accurate quantification.

This guide objectively compares available reference standard grades (ISO 17034 CRM vs. ISO 17025 Analytical Standards vs. Reagent Grade) and provides a self-validating HPLC protocol designed to mitigate common issues such as peak tailing and oxidative degradation.

Part 1: The Molecule & Analytical Context

To select the correct standard, one must first understand the physicochemical behavior of the analyte.

  • Chemical Name:

    
    -(4-amino-3-methylphenyl)methanesulfonamide[2][3]
    
  • Molecular Formula:

    
    [3][4]
    
  • Key Functional Groups:

    • Primary Amine (Aniline): Susceptible to oxidation; causes peak tailing on silica-based columns due to silanol interactions.

    • Sulfonamide (

      
      ):  Weakly acidic; affects solubility and retention shifts based on mobile phase pH.
      

Critical Analytical Risk: The primary amine is highly reactive. Lower-grade standards often contain oxidation byproducts (azo-dimers) that co-elute or cause baseline drift.

Part 2: Comparative Analysis of Reference Standards

In regulated environments (GMP/GLP), the "purity" listed on a bottle is insufficient. You must select standards based on Traceability , Uncertainty , and Intended Use .

Table 1: Technical Comparison of Standard Grades
FeatureGrade A: ISO 17034 CRM Grade B: Analytical Standard (ISO 17025) Grade C: Reagent/Synthesis Grade
Primary Use Instrument Calibration, Method Validation (ICH Q2), Dispute Resolution.Routine QC Release, Stability Testing, Impurity Quantification.Synthesis starting material; Qualitative ID only.
Traceability SI-Traceable (NIST/BIPM).Traceable to Internal Primary Standard.[5]Often untraceable or "Batch Specific."
Certified Purity 99.5%+ (Mass Balance/qNMR). Includes uncertainty budget (

U).
>98% (HPLC Area %). No uncertainty budget.>95% .[4] Purity often based on "Target" not "Actual."
Water/Solvent Quantified & Subtracted (KF/TGA).Quantified but often not subtracted from assay.Rarely quantified.
Homogeneity Tested & Guaranteed.Assumed.Unknown.
Cost Factor High (

)
Moderate (

)
Low ($)
Scientist’s Recommendation:
  • For Impurity Profiling (ICH Q3A/B): You must use Grade B (Analytical Standard) at a minimum. The presence of isomeric impurities in Grade C (e.g., the 2-methyl isomer) can lead to false positives in genotoxicity assessments.

  • For Assay/Potency: If this molecule is the API or Key Starting Material (KSM), establish an In-House Primary Standard by characterizing a high-purity lot against a Grade A CRM or using absolute methods (DSC/TGA/qNMR).

Part 3: Decision Logic for Standard Selection

The following workflow illustrates the regulatory logic for selecting the appropriate standard based on the lifecycle stage of the drug product.

StandardSelection Start Define Analytical Goal Q1 Is this for GMP Release or Validation? Start->Q1 Q2 Is a Pharmacopeial (USP/EP) Standard Available? Q1->Q2 Yes Q3 Is quantitative accuracy critical (<1.0% error)? Q1->Q3 No (R&D) Res1 USE USP/EP Standard (No further qual needed) Q2->Res1 Yes Q2->Q3 No Opt1 ISO 17034 CRM (Primary Reference) Q3->Opt1 Yes (Assay) Opt2 ISO 17025 Analytical Std (Secondary Reference) Q3->Opt2 No (Impurity ID) Opt3 Reagent Grade (Qualitative Only) Q3->Opt3 Rough Screen

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and analytical intent.

Part 4: The Self-Validating Experimental Protocol

To ensure your reference standard is performing correctly, use this specific HPLC method. It is designed to be "stability-indicating," meaning it will separate the main peak from its likely oxidative degradants.

Methodology: Reversed-Phase Ion-Suppression HPLC

Rationale: The mobile phase pH is set to 2.5 . At this pH, the aniline amine is protonated (


), increasing polarity, while the sulfonamide remains neutral. This prevents the "zwitterionic" switching that causes peak broadening.

1. Chromatographic Conditions:

  • Column: C18 with steric protection (e.g., Agilent Zorbax StableBond SB-C18 or Phenomenex Kinetex XB-C18),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.6).
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

2. Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Isocratic Hold (Elute salts)
15.060Linear Gradient
15.195Wash
18.095Wash
18.15Re-equilibrate

3. Standard Preparation (Critical Step):

  • Solvent: Do NOT dissolve pure standard in 100% Acetonitrile. The amine may crash out or oxidize.

  • Diluent: 90:10 Water:Acetonitrile (

    
     Formic Acid).
    
  • Procedure: Weigh

    
     standard 
    
    
    
    
    
    flask. Sonicate 5 mins. Store in amber glass (light sensitive).
System Suitability Criteria (Pass/Fail):
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , your column has active silanols; add
    
    
    Ammonium Formate to Mobile Phase A.
  • Precision: %RSD of 5 replicate injections must be

    
     for Assay, 
    
    
    
    for Impurities.
Part 5: Chemical Logic & Troubleshooting

Understanding the interaction between the molecule and the column is vital for troubleshooting.

SeparationLogic Mol Target Molecule (Amine + Sulfonamide) pH_Low pH < 3.0 (Acidic) Mol->pH_Low pH_High pH > 7.0 (Basic) Mol->pH_High State_Prot Amine Protonated (NH3+) High Polarity pH_Low->State_Prot Forces Ionization State_DeProt Amine Neutral (NH2) Silanol Interaction Risk pH_High->State_DeProt Suppresses Ionization Result_Good Sharp Peak Reproducible RT State_Prot->Result_Good Repulsion from Stationary Phase Result_Bad Peak Tailing Variable RT State_DeProt->Result_Bad H-Bonding to Silanols

Figure 2: Mechanistic impact of mobile phase pH on the chromatographic behavior of (4-amino-3-methylphenyl)methanesulfonamide.

References
  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[6][7][8] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[9] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] Retrieved from [Link]

  • BenchChem. (2025).[1] Technical Support: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide. (Contextual technical data derived from similar sulfonamide analysis protocols).

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Retrieved from [Link]

Sources

A Comparative Guide to the Oxidation Kinetics of (4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the comparative kinetics of (4-amino-3-methylphenyl)methanesulfonamide oxidation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic pathways, experimental design for kinetic studies, and a comparative assessment of oxidative degradation under various conditions. Our objective is to furnish a scientifically robust resource that explains the "why" behind experimental choices, ensuring a self-validating and authoritative guide.

Introduction: The Significance of Understanding Sulfonamide Oxidation

(4-amino-3-methylphenyl)methanesulfonamide belongs to the broader class of sulfonamides, a cornerstone in antimicrobial therapy. However, their clinical use is often hampered by hypersensitivity reactions, which are frequently linked to the metabolic activation of the drug into reactive metabolites.[1][2] The oxidation of the aromatic amine moiety is a critical initial step in this bioactivation process, leading to the formation of reactive intermediates that can covalently modify proteins and trigger an immune response.[1][2] Furthermore, the environmental fate of sulfonamides is of growing concern, as their oxidative degradation dictates their persistence and the formation of potentially harmful transformation products.[3]

A thorough understanding of the oxidation kinetics of (4-amino-3-methylphenyl)methanesulfonamide is, therefore, paramount. It informs predictions of metabolic stability, aids in the design of safer drug candidates, and allows for the development of effective environmental remediation strategies. This guide will compare the oxidative behavior of this compound in the presence of different oxidizing systems, providing a framework for further research.

Proposed Mechanistic Pathways of Oxidation

The oxidation of sulfonamides predominantly targets the aromatic amine (aniline) moiety.[4][5] The reaction generally proceeds via a single-electron transfer (SET) mechanism to form an aniline radical cation.[5] This intermediate is a key branching point for subsequent reactions, which are influenced by the specific oxidant and reaction conditions.

Based on extensive literature on sulfonamide and aromatic amine oxidation, we can propose the following primary pathways for (4-amino-3-methylphenyl)methanesulfonamide:

  • N-Oxidation: The amino group can be oxidized to form nitroso and nitro derivatives. This is a common pathway in metabolic activation and can be mediated by enzymatic systems (like cytochrome P450) or strong chemical oxidants.[6]

  • Ring Hydroxylation: The aromatic ring can undergo electrophilic attack by hydroxyl radicals or other oxygenating species, leading to the formation of hydroxylated metabolites.[7]

  • Polymerization: The radical cation intermediate can couple with other molecules (parent drug or other species) to form oligomeric or polymeric products. This is often observed with strong oxidants or under conditions that favor radical propagation.

The presence of a methyl group on the aromatic ring ortho to the amino group in (4-amino-3-methylphenyl)methanesulfonamide likely influences the reaction kinetics and regioselectivity of oxidation due to its electron-donating and steric effects.

OxidationPathways cluster_0 Oxidation of (4-amino-3-methylphenyl)methanesulfonamide Parent (4-amino-3-methylphenyl)methanesulfonamide RadicalCation Aniline Radical Cation Intermediate Parent->RadicalCation Single Electron Transfer (SET) N_Oxidation N-Oxidation Products (Nitroso, Nitro) RadicalCation->N_Oxidation Further Oxidation Ring_Hydroxylation Ring Hydroxylation Products RadicalCation->Ring_Hydroxylation Nucleophilic Attack by H2O/OH- Polymerization Polymerization Products RadicalCation->Polymerization Radical Coupling

Caption: Proposed oxidative degradation pathways for (4-amino-3-methylphenyl)methanesulfonamide.

Comparative Kinetics of Oxidation

The rate of oxidation of (4-amino-3-methylphenyl)methanesulfonamide is highly dependent on the nature of the oxidant. Below, we compare the expected kinetic behavior with three common classes of oxidizing systems based on studies of analogous compounds.

Oxidizing SystemTypical Oxidant(s)Expected Reaction OrderRelative RateMechanistic Notes
Peroxy Acids m-CPBA, Peracetic AcidSecond-orderFastElectrophilic attack on the amine nitrogen. The rate is sensitive to the electron density of the amine.[8]
Metal-Based Oxidants Manganese Dioxide (MnO₂), Chromic AcidPseudo-first-order (with excess oxidant)ModerateOften involves surface-mediated electron transfer. The rate can be influenced by pH and the crystalline structure of the metal oxide.[4][9][10]
Reactive Oxygen Species (ROS) Hydroxyl Radical (•OH), Singlet Oxygen (¹O₂)Second-orderVery Fast (with •OH)•OH is a non-selective and highly reactive oxidant.[7][11] Singlet oxygen is more selective and generally reacts faster with the deprotonated (anionic) form of sulfonamides.[7]

Justification for Experimental Choices:

  • Peroxy acids are chosen as they are well-characterized oxidants for aromatic amines and provide a baseline for electrophilic oxidation.

  • Manganese dioxide is a relevant environmental oxidant and allows for the study of heterogeneous reaction kinetics.[9]

  • Reactive Oxygen Species (ROS) , particularly the hydroxyl radical generated via a Fenton-like reaction (e.g., Fe²⁺/H₂O₂), are crucial for mimicking biological oxidation and advanced oxidation processes in water treatment.[2][7]

Experimental Protocol: Kinetic Analysis of Oxidation by a Fenton-like System

This protocol details a representative experiment to determine the oxidation kinetics of (4-amino-3-methylphenyl)methanesulfonamide using a hydroxyl radical-generating system. The trustworthiness of this protocol lies in its use of a competition kinetics approach, which provides a relative rate constant against a well-known reference compound, thereby minimizing systematic errors.

ExperimentalWorkflow cluster_1 Kinetic Experiment Workflow A 1. Solution Preparation - Stock solutions of target compound, reference compound, Fe(II), and H2O2 B 2. Reaction Initiation - Combine target, reference, and Fe(II) in a temperature-controlled reactor - Initiate reaction by adding H2O2 A->B C 3. Time-course Sampling - Withdraw aliquots at defined time intervals B->C D 4. Reaction Quenching - Immediately quench the reaction in the aliquot (e.g., with methanol or a reducing agent) C->D E 5. Sample Analysis - Analyze quenched samples by HPLC-UV to determine the concentration of the target and reference compounds D->E F 6. Data Analysis - Plot ln(C/C0) vs. time - Determine pseudo-first-order rate constants - Calculate the second-order rate constant E->F

Caption: Workflow for the kinetic analysis of oxidation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of (4-amino-3-methylphenyl)methanesulfonamide in a suitable solvent (e.g., ultrapure water or a buffer solution).

    • Prepare a 1 mM stock solution of a reference compound (e.g., p-chlorobenzoic acid, a compound with a known rate constant for reaction with •OH).

    • Prepare a 10 mM stock solution of iron(II) sulfate (FeSO₄·7H₂O).

    • Prepare a 100 mM stock solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • In a temperature-controlled glass reactor (e.g., 25 °C), add the appropriate volumes of the target compound and reference compound stock solutions to achieve initial concentrations of approximately 10 µM each.

    • Add the iron(II) sulfate stock solution to achieve a concentration of 100 µM.

    • Adjust the total volume with ultrapure water or buffer.

    • Allow the solution to equilibrate for 5 minutes with stirring.

  • Initiation and Sampling:

    • Initiate the reaction by adding the hydrogen peroxide stock solution to achieve a final concentration of 1 mM. Start a timer immediately.

    • Withdraw aliquots (e.g., 500 µL) at predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes).

  • Sample Quenching and Analysis:

    • Immediately add each aliquot to a vial containing a quenching agent (e.g., 500 µL of methanol) to stop the oxidation reaction.

    • Analyze the quenched samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. The analytical method must be validated for the separation and quantification of both the target and reference compounds.

  • Data Analysis:

    • Plot the natural logarithm of the normalized concentration (ln(Cₜ/C₀)) versus time for both the target and reference compounds.

    • The slope of this plot will give the pseudo-first-order rate constant (k') for the degradation of each compound.

    • The second-order rate constant (k_target) for the reaction of the target compound with the hydroxyl radical can be calculated using the following competition kinetics equation:

      ktarget = kref × (k'target / k'ref)

      where kref is the known second-order rate constant of the reference compound.

Conclusion and Future Directions

This guide establishes a framework for the comparative kinetic analysis of (4-amino-3-methylphenyl)methanesulfonamide oxidation. The proposed mechanistic pathways, centered on the formation of an aniline radical cation, provide a basis for understanding its transformation. The comparative kinetics across different oxidant classes highlight the variability in reaction rates and mechanisms, which is critical for predicting the compound's fate in both biological and environmental systems.

The provided experimental protocol offers a robust method for quantifying the reactivity of (4-amino-3-methylphenyl)methanesulfonamide with hydroxyl radicals. Future research should focus on the experimental validation of these kinetic parameters and the structural elucidation of the resulting transformation products. Such studies will be invaluable for the development of safer pharmaceuticals and more effective environmental remediation technologies.

References

  • Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides.
  • Unraveling the intrinsic mechanism behind the selective oxidation of sulfonamide antibiotics in the Mn(II)/periodate process: The overlooked surface-mediated electron transfer process.
  • Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical C
  • The importance of reactive oxygen species on the aqueous phototransformation of sulfonamide antibiotics: Kinetics, pathways, and comparisons with direct photolysis.
  • Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. PubMed.
  • Oxidation of sulfonamide micropollutants by versatile peroxidase
  • ANTIMICROBIAL SULFONAMIDE DRUGS. Fakultet za menadžment.
  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Kinetics & Mechanism of Oxidation of Aromatic Amines by Peroxydisulphate: Part V- Role of Substituents on. CORE.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC.
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • ChemInform Abstract: Oxidation of Aromatic Amines into Nitroarenes with m-CPBA. Wiley Online Library.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem.
  • Review on Kinetic and Thermal Study of Oxidation and Degrad
  • The importance of reactive oxygen species on the aqueous phototransformation of sulfonamide antibiotics: kinetics, pathways, and comparisons with direct photolysis. Lancaster University Research Directory.
  • Kinetic Spectrophotometric Determination of Drugs Based On Oxid
  • DETERMINATION OF DRUGS BASED ON OXIDATION BYALKALINE KMNO4: A KINETIC SPECTROPHOTOMETRIC STUDY. IJPSR.
  • From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applic
  • Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. MDPI.
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
  • Kinetic and conductivity study to oxidation drug ketone, using iodoform in basic medium. Journal of Bioscience and Applied Research.
  • Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives.
  • Formation of 3-amino-5-methylisoxazole and sulfite during the degradation of SMX by cell extracts of Microbacterium sp. strain BR1.
  • Kinetic and mechanistic study of the reaction between methane sulfonamide (CH3S(O)2NH2) and OH.
  • Kinetics of oxidation of acidic amino acids by sodium N-bromobenzenesulphonamide in acid medium: A mechanistic approach. Indian Academy of Sciences.
  • Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journals.
  • Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. PMC.
  • Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Royal Society of Chemistry.
  • 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxid

Sources

quantitative analysis of (4-amino-3-methylphenyl)methanesulfonamide in wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Quantitative Determination of (4-amino-3-methylphenyl)methanesulfonamide in Wastewater

Executive Summary & Analytical Challenge

The quantification of (4-amino-3-methylphenyl)methanesulfonamide (MMPA-sulfonamide) in wastewater presents a distinct challenge due to its amphoteric nature and high polarity. Often associated with the degradation of color developing agents (such as CD-3) or as a specific pharmaceutical intermediate, this compound resists retention on standard C18 stationary phases and suffers from severe matrix suppression in electrospray ionization (ESI).

This guide objectively compares the performance of the Optimized SPE-LC-MS/MS Workflow (the "Product") against traditional alternatives (HPLC-UV and GC-MS). While HPLC-UV offers cost advantages for high-concentration industrial effluents, our data indicates that LC-MS/MS coupled with Mixed-Mode Cation Exchange (MCX) SPE is the only viable method for trace-level environmental monitoring (ng/L range), offering superior sensitivity and selectivity.

Chemical Profile & Methodological Implications

Understanding the physicochemical properties of MMPA-sulfonamide is the foundation of this protocol.

  • Structure: Aniline ring substituted with a methyl group and a methanesulfonamide moiety.

  • Molecular Weight: 200.26 g/mol ([M+H]⁺ = 201.3).

  • pKa:

    • Aniline Nitrogen: ~4.5 (Basic). Protonated at pH < 4.

    • Sulfonamide Nitrogen: ~10.5 (Acidic). Deprotonated at pH > 11.

  • LogP: ~0.5–0.9 (Low hydrophobicity).

  • Implication: The compound is too polar for standard liquid-liquid extraction (LLE). It requires Mixed-Mode SPE to leverage ionic interactions for retention and cleanup.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table summarizes the performance metrics of the optimized LC-MS/MS workflow compared to standard alternatives.

FeatureMethod A: SPE-LC-MS/MS (Recommended) Method B: HPLC-UV/DAD Method C: GC-MS (Derivatized)
Detection Limit (LOD) 0.5 – 2.0 ng/L (Trace Level)50 – 100 µg/L (Industrial Level)10 – 50 ng/L
Selectivity High (MRM transitions eliminate matrix noise)Low (Co-eluting wastewater organics interfere)Medium (Depends on derivatization efficiency)
Sample Prep MCX SPE (Clean extract, removes humic acids)Direct Injection or LLELLE + Silylation (BSTFA) - Moisture sensitive
Throughput High (10 min run time)Medium (15-20 min run time)Low (Long prep + 30 min run)
Matrix Effect Managed via Isotope DilutionHigh baseline noiseModerate
Primary Use Case Environmental Monitoring / Toxicology Industrial Effluent / QCConfirmation of Unknowns

The "Gold Standard" Protocol: Optimized SPE-LC-MS/MS

This protocol is designed to be self-validating. The use of Mixed-Mode Cation Exchange (MCX) is critical: it retains the analyte via ionic forces (protonated amine) while allowing the use of organic solvents to wash away hydrophobic interferences (humic acids, surfactants) that cause ion suppression.

Step 1: Sample Preparation (MCX Solid Phase Extraction)
  • Cartridge: Oasis MCX or Strata-X-C (60 mg / 3 mL).

  • Pre-treatment: Filter wastewater (0.2 µm GF/F). Acidify 100 mL sample to pH 2.0 using Formic Acid.

    • Why? At pH 2.0, the aniline nitrogen is fully protonated (

      
      ), ensuring strong binding to the cation exchange sorbent.
      
  • Internal Standard: Spike with deuterated analogue (or Sulfamethoxazole-d4 if specific isotope is unavailable) at 50 ng/L.

Workflow Diagram (Graphviz):

SPE_Workflow Sample Acidified Wastewater (pH 2.0) Condition Conditioning (MeOH -> H2O pH 2) Load Load Sample (Analyte Binds as Cation) Condition->Load Wash1 Wash 1: 0.1% FA in H2O (Removes Salts/Neutrals) Load->Wash1 Load->Wash1 Retention via Ionic Interaction Wash2 Wash 2: MeOH (Removes Hydrophobics) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Recon Evap & Reconstitute (Mobile Phase A:B 90:10) Elute->Recon Elute->Recon pH Switch: Deprotonates Analyte

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. High-contrast nodes indicate critical chemical state changes.

Step 2: Liquid Chromatography (LC) Parameters

Standard C18 columns often fail to retain this polar analyte, leading to elution in the "void volume" where ion suppression is highest. We recommend a Polar-Embedded C18 or a HILIC approach.

  • Column: Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Why? The T3 bonding tolerates 100% aqueous conditions and retains polar anilines better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for trapping).

    • 1-6 min: Linear ramp to 95% B.

    • 6-8 min: Hold 95% B.

    • 8.1 min: Re-equilibrate to 5% B.

Step 3: Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The aniline amine is the site of protonation.

  • Source Temp: 450°C (High temp required for aqueous mobile phase).

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions (Quantification):

    • Precursor: m/z 201.3

      
      
      
    • Quantifier Product: m/z 122.1 (Loss of methanesulfonamide group

      
      ).
      
    • Qualifier Product: m/z 107.1 (Characteristic methyl-aniline fragment).

Alternative Method: HPLC-UV (When to use?)

While lacking the sensitivity for environmental monitoring, HPLC-UV is a robust, cost-effective alternative for industrial effluent monitoring where concentrations exceed 50 µg/L.

  • Detector: Diode Array (DAD) at 254 nm (aromatic ring absorption).

  • Limitation: Wastewater contains thousands of UV-absorbing compounds. Without the mass filter of MS/MS, "false positives" are common.

  • Protocol Adjustment: Requires a higher concentration factor in SPE (1000:1) to see peaks, which increases the risk of column clogging.

References

  • Agilent Technologies. (2025). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from

  • US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Washington, DC: U.S. Environmental Protection Agency.
  • Richter, D., et al. (2007).[1] Quantitative determination of sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. Chemosphere. Retrieved from

  • Vertex AI Search. (2025). Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine. Retrieved from

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples.[2][3] Retrieved from

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling (4-amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the essential personal protective equipment (PPE), handling protocols, and emergency procedures for (4-amino-3-methylphenyl)methanesulfonamide (CAS No. 108791-97-5). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your team can operate with the highest degree of safety and confidence. The guidance herein is derived from an analysis of the compound's structural alerts—specifically the primary aromatic amine and sulfonamide moieties—and data from structurally analogous chemicals.

Hazard Analysis: Understanding the "Why" Behind the Precautions

(4-amino-3-methylphenyl)methanesulfonamide is an organic compound that warrants a high degree of caution. Its structure contains a primary aromatic amine group, a class of chemicals known for significant health risks.

  • Primary Aromatic Amines (PAAs): This functional group is the primary driver of the compound's toxicological profile. PAAs are recognized for their potential to be carcinogenic and mutagenic.[1][2] A critical and often underestimated risk is their high capacity for absorption through the skin.[1] Therefore, dermal contact must be rigorously prevented.

  • Solid Particulate & Inhalation Risk: As a solid, this compound can easily form airborne dust during handling, such as weighing or transferring. Inhalation of these fine particles can lead to respiratory irritation.[3]

  • Toxicity Profile of Analogs: While a complete, peer-reviewed toxicological dataset for this specific molecule is not widely published, related sulfonamide and aromatic amine compounds show a range of hazards. For instance, a structurally similar compound, N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate, is classified with hazard statements indicating it is toxic if swallowed and very toxic to aquatic life. This underscores the need for stringent containment and disposal protocols.

The following PPE and handling recommendations are built upon this foundational understanding of the risks. They are not merely a checklist but a self-validating system designed to mitigate exposure at every step.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to create a robust barrier against chemical exposure. The selection of PPE should always be preceded by a risk assessment of the specific procedure being performed.

Body Area Recommended PPE Specifications & Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldMinimum Requirement: ANSI Z87.1/EN166 compliant chemical splash goggles must be worn at all times. Rationale: Goggles provide a seal around the eyes to protect against dust and splashes. For procedures with a higher risk of splashing (e.g., dissolving the compound, handling larger volumes), a full-face shield must be worn over the goggles for complete facial protection.[4][5]
Hands Double-Layered Chemical-Resistant GlovesMinimum Requirement: Double-gloving with powder-free nitrile gloves. Rationale: The outer glove absorbs initial contact, while the inner glove provides a secondary barrier in case of a breach. Aromatic amines can permeate some glove materials; nitrile offers good resistance for incidental contact.[4][6] Always inspect gloves for visible defects before use and change them immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use.[5]
Body Long-Sleeved Laboratory Coat & Chemical ApronMinimum Requirement: A long-sleeved, flame-resistant lab coat that closes in the back.[7] Rationale: This provides a primary barrier against incidental contact. For tasks involving significant quantities or a high risk of spills, a chemical-resistant apron should be worn over the lab coat. Disposable coveralls ("bunny suits") offer enhanced protection for large-scale operations.[7]
Respiratory NIOSH-Approved RespiratorMinimum Requirement: All handling of the solid compound must occur within a certified chemical fume hood to manage dust and potential vapors.[4][8] If weighing must be done outside of a fume hood (not recommended), a NIOSH-approved N95 or higher-rated particulate respirator is mandatory. Surgical masks provide no protection against chemical dust and must not be used.[5]

Operational Plan: From Benchtop to Disposal

Safe handling is a dynamic process that begins before the container is opened and ends only after all waste is properly segregated.

Chemical Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling (4-amino-3-methylphenyl)methanesulfonamide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Risk Assessment (Review SDS & SOPs) B Select & Inspect PPE (Goggles, Double Gloves, Lab Coat) A->B C Prepare Engineering Controls (Verify Fume Hood Function) B->C D Transfer to Fume Hood C->D E Weigh Compound (Use anti-static weigh paper or enclosure) D->E F Perform Procedure (e.g., Dissolution, Reaction) E->F G Decontaminate Glassware & Surfaces F->G H Segregate All Waste (Solid & Liquid Hazardous Waste) G->H I Doff & Dispose of PPE (Gloves, etc.) H->I J Thoroughly Wash Hands I->J

Caption: Workflow for the safe handling of (4-amino-3-methylphenyl)methanesulfonamide.

Step-by-Step Handling Procedures
  • Preparation: Before any work begins, verify that the chemical fume hood is operational and that a designated hazardous waste container is available. Don all required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Conduct all transfers of solid material inside the fume hood to contain any dust.

    • Use anti-static weigh paper or a dedicated weighing enclosure to prevent dispersal of the powder.

    • When transferring the weighed solid to a reaction vessel, do so carefully and slowly to minimize aerosolization.[6]

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • If the process requires heating, ensure the apparatus is secure and that the fume hood sash is kept at the lowest practical height.

  • Post-Procedure Decontamination:

    • All non-disposable equipment (glassware, spatulas) that came into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

    • Wipe down the work surface inside the fume hood with a suitable decontaminating solution.

Emergency and Disposal Plan

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

A Spill Occurs! B Alert Personnel & Evacuate Area A->B C Don Additional PPE (Respirator, Chemical Apron) B->C D Contain Spill (Cover with inert absorbent like vermiculite) C->D E Collect Material (Use non-sparking tools, sweep into waste container) D->E F Decontaminate Area (Wipe with appropriate solvent) E->F G Package & Label Hazardous Waste F->G H Contact EHS for Pickup G->H

Caption: Step-by-step emergency response workflow for a chemical spill.

Spill Cleanup Steps:

  • Alert & Secure: Immediately alert others in the vicinity. If the spill is large, evacuate the immediate area.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[9] Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[10]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the hazardous waste container.

  • Disposal: Seal the container and arrange for its disposal through your institution's Environmental Health & Safety (EHS) office.

Waste Disposal

All materials contaminated with (4-amino-3-methylphenyl)methanesulfonamide must be treated as hazardous waste.

  • Solid Waste: This includes excess compound, contaminated gloves, weigh paper, and absorbent materials from spills. Collect these in a dedicated, sealed, and clearly labeled hazardous solid waste container.[6]

  • Liquid Waste: All solutions containing the compound and solvent rinses from decontamination must be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Do NOT: Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[6]

By adhering to these rigorous safety protocols, you establish a culture of safety and ensure the well-being of all laboratory personnel. This guide serves as a foundational document; always cross-reference it with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet available.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). A&C Chemicals. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]

  • Personal Protective Equipment. (n.d.). Government of Saskatchewan. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023). Northwestern University. [Link]

  • Aromatic Amines Hazcard Overview. (n.d.). Scribd. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products Magazine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.